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Foundational

Eliglustat intermediate 3 CAS 491833-26-2 chemical structure and properties

An In-depth Technical Guide to Eliglustat Intermediate 3 (CAS 491833-26-2) For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of Intermediates in Modern Pharmaceutical Synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Eliglustat Intermediate 3 (CAS 491833-26-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Intermediates in Modern Pharmaceutical Synthesis

In the intricate process of drug development and manufacturing, the synthesis of the active pharmaceutical ingredient (API) is a multi-step journey. Each step, and each intermediate compound, plays a critical role in achieving the final product with the desired purity, yield, and stereochemistry. This guide focuses on a key intermediate in the synthesis of Eliglustat, a first-line oral therapy for Gaucher disease type 1.[1][2] Eliglustat, marketed as Cerdelga®, is a potent inhibitor of glucosylceramide synthase, offering a substrate reduction therapy for this lysosomal storage disorder.[1] The intermediate, with the Chemical Abstracts Service (CAS) number 491833-26-2, represents a significant milestone in the synthetic route to this life-changing medication. Understanding the chemical nature and properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the overall quality of the final drug product.

Chemical Identity and Structure

Eliglustat intermediate 3 is chemically known as (2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-(1-pyrrolidinyl)-1-propanone.[3][4] It is also referred to by other synonyms such as Eliglustat Impurity 6 and Eliglustat Acetamide Amino Alcohol.[3][4]

The molecular structure of this intermediate is characterized by a central propanone backbone with several key functional groups that are essential for its role in the synthesis of Eliglustat. These include a 2,3-dihydro-1,4-benzodioxin moiety, a pyrrolidinyl group, and a chiral amino alcohol side chain. The specific stereochemistry of the molecule, (2S,3R) and (1S), is crucial for the ultimate therapeutic efficacy of the final Eliglustat molecule.

Below is a 2D representation of the chemical structure of Eliglustat intermediate 3.

Caption: 2D structure of Eliglustat intermediate 3 (CAS 491833-26-2).

Physicochemical Properties

While extensive experimental data for this specific intermediate is not widely available in the public domain, a combination of data from chemical suppliers and computational models provides valuable insights into its physicochemical properties. As an intermediate in a pharmaceutical manufacturing process, it is typically a solid at room temperature and is likely to be soluble in various organic solvents.[3]

PropertyValueSource
Molecular Formula C23H28N2O5[3][4]
Molecular Weight 412.48 g/mol [4]
CAS Number 491833-26-2[3][4]
Appearance Likely a solid[3]
Solubility Expected to be soluble in organic solvents[3]

It is important to note that for definitive characterization in a research or manufacturing setting, experimental determination of properties such as melting point, boiling point, and solubility in relevant solvent systems is essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be employed for structural confirmation and purity assessment.[3][5][6][7]

Role in the Synthesis of Eliglustat

Eliglustat intermediate 3 is a late-stage intermediate in the synthesis of Eliglustat. Its structure contains the core scaffold of the final drug molecule. The synthetic pathways to Eliglustat often involve the coupling of key fragments to build the desired molecule with the correct stereochemistry.

The general synthetic strategy for Eliglustat involves the stereoselective formation of the amino alcohol core, followed by the introduction of the octanoyl side chain. This intermediate represents the fully assembled carbon skeleton with the necessary functional groups poised for the final acylation step to yield Eliglustat.

The diagram below illustrates a plausible position of this intermediate within a generalized synthetic pathway for Eliglustat.

G cluster_0 Generalized Eliglustat Synthesis A Precursor A (e.g., Chiral Epoxide) C Eliglustat Intermediate 3 (CAS 491833-26-2) A->C Coupling & Elaboration B Precursor B (e.g., Amino Alcohol) B->C Coupling & Elaboration D Eliglustat (Final API) C->D Acylation with Octanoyl Chloride

Caption: Simplified workflow of Eliglustat synthesis highlighting the position of Intermediate 3.

While specific, publicly available, step-by-step protocols for the synthesis of this intermediate are scarce, the scientific and patent literature describes various synthetic routes to Eliglustat. These routes often employ techniques such as asymmetric synthesis and chiral resolutions to achieve the desired stereoisomer. The synthesis of this intermediate would likely involve the coupling of a chiral amine with a suitable electrophile containing the 2,3-dihydro-1,4-benzodioxin and pyrrolidinyl moieties.

Analytical Characterization

In a drug development setting, the comprehensive analytical characterization of intermediates is a regulatory requirement and a cornerstone of quality control. For Eliglustat intermediate 3, a suite of analytical techniques would be employed to confirm its identity, purity, and impurity profile.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and to quantify any process-related impurities or degradation products.[5]

  • Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurement for the confirmation of the molecular formula and is used to identify and characterize impurities.[3][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the unambiguous structural elucidation of the intermediate and for confirming its stereochemistry. 2D-NMR techniques can provide further detailed structural information.[3][5][6][7]

  • Infrared (IR) Spectroscopy: Used to identify the key functional groups present in the molecule.

The development of robust analytical methods is crucial for monitoring the consistency of the manufacturing process and for ensuring that the intermediate meets the required quality specifications before being used in the final step of the API synthesis.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][4][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2][4][8] Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative for any researcher or scientist handling this compound to consult a comprehensive and official Safety Data Sheet provided by the supplier before commencing any work.

Conclusion

Eliglustat intermediate 3 (CAS 491833-26-2) is a vital component in the synthetic pathway of the Gaucher disease therapeutic, Eliglustat. Its complex, chiral structure underscores the sophistication of modern pharmaceutical synthesis. While detailed experimental protocols and physicochemical data are not extensively published, this guide provides a comprehensive overview of its chemical identity, structural features, and its crucial role in the manufacturing of an important medicine. For drug development professionals, a thorough understanding and rigorous analytical control of this intermediate are essential for ensuring the quality, safety, and efficacy of the final Eliglustat product. Further research and publication of experimental data on this and other pharmaceutical intermediates would be a valuable contribution to the scientific community, fostering a deeper understanding of the intricacies of drug synthesis.

References

  • Analytical Chemistry Letters. (2020). Isolation and characterization of novel degradation products of eliglustat tartrate using 2D-NMR and HRMS: development and validation of stability indicating RP-UPLC method for quantification of assay and characterized impurities. Analytical Chemistry Letters, 10(1), 1-20.
  • Daicel Pharma. (n.d.). Eliglustat Impurities Manufacturer & Supplier.
  • Taylor & Francis Online. (2020). Isolation and Characterization of Novel Degradation Products of Eliglustat Tartrate Using 2D-NMR and HRMS: Development and Validation of Stability Indicating RP-UPLC Method for Quantification of Assay and Characterized Impurities.
  • ResearchGate. (2020). Isolation and Characterization of Novel Degradation Products of Eliglustat Tartrate Using 2D-NMR and HRMS: Development and Validation of Stability Indicating RP-UPLC Method for Quantification of Assay and Characterized Impurities.
  • Lotusfeet Pharma. (n.d.). Eliglustat Acetamide Amino Alcohol 491833-26-2. Retrieved from [Link]

  • Mistry, P. K., et al. (2015). Effect of oral eliglustat on splenomegaly in patients with Gaucher disease type 1: the ENGAGE randomized clinical trial. JAMA, 313(7), 695–706.
  • Nippon Nyukazai Co., Ltd. (2023).
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Nippon Nyukazai Co., Ltd. (2023).
  • Kim, H., et al. (2020). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Molecules, 25(15), 3493.

Sources

Exploratory

Stereochemical Architecture and Synthesis of Eliglustat: An In-Depth Analysis of Intermediate 3

Executive Summary Eliglustat is a highly potent, specific inhibitor of glucosylceramide synthase (GCS), serving as a frontline substrate reduction therapy for Gaucher disease type 1. The pharmacological viability of Elig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Eliglustat is a highly potent, specific inhibitor of glucosylceramide synthase (GCS), serving as a frontline substrate reduction therapy for Gaucher disease type 1. The pharmacological viability of Eliglustat is entirely dependent on its precise (1R, 2R) stereochemistry, which mimics the ceramide moiety of the natural substrate. This technical whitepaper dissects the critical synthetic node—Intermediate 3 —detailing its stereochemical formation, structural analysis, and the rigorous experimental protocols required to yield the enantiopure drug substance.

Mechanistic Rationale: The (1R, 2R) Pharmacophore

Gaucher disease is a lysosomal storage disorder driven by the pathogenic accumulation of glucosylceramide[1]. Eliglustat intervenes by competitively inhibiting GCS, the enzyme responsible for the first committed step in glycosphingolipid biosynthesis[2].

The spatial orientation of the amino alcohol backbone is non-negotiable. The (1R, 2R) configuration aligns precisely with the active site of GCS. Any stereochemical deviation—such as the (1S, 2S) enantiomer or the (1R, 2S) diastereomer—results in a precipitous drop in binding affinity, rendering the molecule therapeutically inert. Thus, the entire synthetic strategy must be engineered to lock in these two chiral centers with absolute fidelity[3].

GCS_Pathway Ceramide Ceramide (Natural Substrate) GCS Glucosylceramide Synthase (Target Enzyme) Ceramide->GCS Binds Active Site GlcCer Glucosylceramide (Accumulates in Gaucher) GCS->GlcCer Catalysis Lysosome Lysosomal Storage Disease Pathology GlcCer->Lysosome Pathogenic Accumulation Eliglustat Eliglustat (1R, 2R) Substrate Analogue Eliglustat->GCS Competitive Inhibition

Fig 1: Eliglustat competitive inhibition of the GCS pathway in Gaucher disease.

Chemical Identity and Stereochemical Architecture of Intermediate 3

In the classical chiral pool synthesis route, the critical intermediate prior to the final acylation is widely designated as Intermediate 3 [4].

Chemical Identity: (1R,2R,1″S)-1-(2′,3′-Dihydro-benzo[1,4]dioxin-6′-yl)-2-(2″-hydroxy-1″-phenyl-ethylamino)-3-pyrrolidin-1-yl-propan-1-ol[4].

This molecule contains three chiral centers. The (1″S) center originates from the chiral auxiliary, (S)-(+)-2-phenylglycinol. This auxiliary is strategically employed early in the synthesis to direct the facial selectivity of the aldol-type condensation and subsequent reduction steps. By utilizing the steric bulk of the phenyl ring on the auxiliary, the synthesis forces the incoming reagents to attack from the less hindered face, thereby establishing the (1R, 2R) configuration with high diastereomeric excess[4].

Once the (1R, 2R) stereocenters are locked, the (1″S) auxiliary has fulfilled its purpose and must be cleaved via hydrogenolysis. This deprotection yields the primary amine, which is subsequently acylated with octanoyl chloride to form the final Eliglustat molecule.

Comparative Asymmetric Synthesis Strategies

While the chiral pool approach using Intermediate 3 is foundational, modern process chemistry has developed alternative catalytic methods to establish the (1R, 2R) centers[5]. The table below summarizes the quantitative data across different stereoselective strategies.

Synthetic StrategyKey Reagent / CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Key Step YieldReference
Chiral Pool (Auxiliary) (S)-(+)-2-phenylglycinol>99:1>99.6%~99% (Deprotection)4[4]
Ru-Catalyzed ATH Chiral Ruthenium(II) Complex>99:199.7%90%5[5]
CSI-Mediated Amination Chlorosulfonyl Isocyanate>20:1N/A (Stereoretentive)62%6[6]

Standardized Experimental Protocol: Hydrogenolysis of Intermediate 3

The conversion of Intermediate 3 to the primary amine backbone is a critical junction. The protocol below outlines the hydrogenolysis process, emphasizing the causality behind the reagent selection and the self-validating controls required for pharmaceutical-grade purity.

Workflow Start Intermediate 3 (1R,2R,1''S) Reagents MeOH, H2O, TFA Pd(OH)2/C Start->Reagents Hydrogenation Parr Reactor 110-120 psi H2 Reagents->Hydrogenation Filtration Filter Catalyst & Rotoevaporate Hydrogenation->Filtration Product Primary Amine (1R, 2R retained) Filtration->Product

Fig 2: Experimental workflow for the hydrogenolysis of Intermediate 3.

Step-by-Step Methodology
  • Dissolution & Acidification:

    • Action: Dissolve Intermediate 3 (5.3 g, 13.3 mmol) in a mixture of methanol (60 mL) and water (6 mL). Add trifluoroacetic acid (TFA) (2.05 mL, 26.6 mmol, 2 equivalents).

    • Causality: TFA is strictly required to protonate the highly basic pyrrolidine and secondary amine nitrogens. Without protonation, the lone pairs on the nitrogen atoms will coordinate with and poison the palladium catalyst. Furthermore, protonation increases the electrophilicity of the benzylic position, facilitating the C-N bond cleavage.

  • Catalyst Addition:

    • Action: Under a nitrogen atmosphere, add 5.3 g of 20% Palladium hydroxide on carbon (Pearlman's catalyst).

    • Causality: Pearlman's catalyst ( Pd(OH)2​/C ) is explicitly chosen over standard Pd/C because it exhibits superior activity for benzylic N-dealkylation without causing unwanted hydrogenation of the aromatic benzodioxane ring.

  • High-Pressure Hydrogenation:

    • Action: Transfer the mixture to a Parr Pressure Reactor. Purge with nitrogen, then pressurize with hydrogen gas to 110–120 psi. Agitate at room temperature.

    • Causality: The high pressure overcomes the steric hindrance around the tertiary-like benzylic amine center, driving the reaction to completion within a practical timeframe.

  • Self-Validating In-Process Control (IPC):

    • Action: After 12 hours, sample the reactor. Perform an achiral HPLC assay.

    • Validation Loop: The system validates itself—if the Intermediate 3 peak is >0.5% Area Under Curve (AUC), repressurize and continue agitation. The reaction is only deemed complete when the starting material is consumed, preventing downstream contamination of the final API.

  • Workup & Isolation:

    • Action: Vent the reactor, filter the mixture through a pad of Celite to remove the pyrophoric catalyst, and wash the filter cake with methanol. Rotoevaporate the filtrate to yield the primary amine as a foamy oil (Yield: ~99%).

References

  • A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease Organic Process Research & Development (ACS Publications) URL:[Link]

  • Eliglustat | New Drug Approvals New Drug Approvals Database URL:[Link]

  • US7196205B2 - Synthesis of UDP-glucose: N-acylsphingosine glucosyltransferase inhibitors Google Patents URL
  • Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether PubMed Central (PMC) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopy of Eliglustat Intermediate 3

Introduction: The Significance of Eliglustat and its Synthetic Intermediates Eliglustat, marketed under the trade name Cerdelga®, is an oral substrate reduction therapy for Gaucher disease type 1, a lysosomal storage dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Eliglustat and its Synthetic Intermediates

Eliglustat, marketed under the trade name Cerdelga®, is an oral substrate reduction therapy for Gaucher disease type 1, a lysosomal storage disorder.[1][2] Its mechanism of action involves the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids.[3] The synthesis of this complex molecule involves several key intermediates, the characterization of which is crucial for process optimization and quality control.

This guide focuses on Eliglustat intermediate 3 , chemically identified as 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one. A thorough understanding of its spectroscopic properties, particularly its ¹H and ¹³C NMR data, is essential for chemists working on the synthesis of eliglustat.

Predicted NMR Spectroscopic Data for Eliglustat Intermediate 3

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Eliglustat intermediate 3. These predictions are based on the known chemical shifts of related structural fragments, including 2,3-dihydro-1,4-benzodioxin, N-acylated pyrrolidines, and substituted 2-amino-1-phenylethanol derivatives. The spectra are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for Eliglustat Intermediate 3

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Phenyl-H (5H)7.20 - 7.40mAromatic protons of the phenyl group.
Benzodioxin-H (3H)6.70 - 6.90mAromatic protons on the 2,3-dihydro-1,4-benzodioxin ring.
CH-OH (benzodioxin)~4.80dBenzylic proton, coupled to the adjacent CH-N proton.
Benzodioxin O-CH₂-CH₂-O4.20 - 4.30mMethylene protons of the dioxin ring.
CH-N~3.50mMethine proton coupled to adjacent protons.
CH-OH (phenylethyl)~4.00mMethine proton of the phenylethyl group.
CH₂-OH3.60 - 3.80mMethylene protons of the primary alcohol.
Pyrrolidine-CH₂ (α to C=O)3.40 - 3.60tMethylene protons adjacent to the carbonyl group.
Pyrrolidine-CH₂ (α to N)2.50 - 2.70tMethylene protons adjacent to the nitrogen atom.
Pyrrolidine-CH₂ (β to N)1.80 - 2.00mMethylene protons beta to the nitrogen atom.
NH and OH protonsvariablebr sChemical shifts are concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts for Eliglustat Intermediate 3

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Amide)~172Typical chemical shift for an amide carbonyl carbon.
Phenyl C (quaternary)~140Aromatic carbon attached to the ethylamino group.
Phenyl CH125 - 129Aromatic carbons of the phenyl group.
Benzodioxin C-O142 - 144Aromatic carbons attached to the oxygen atoms of the dioxin ring.
Benzodioxin C (quaternary)~135Aromatic carbon adjacent to the propanone chain.
Benzodioxin CH115 - 122Aromatic carbons of the benzodioxin ring.
CH-OH (benzodioxin)~75Carbon bearing the hydroxyl group.
Benzodioxin O-CH₂-CH₂-O~64Methylene carbons of the dioxin ring.
CH-N~60Carbon attached to the nitrogen atom.
CH-OH (phenylethyl)~72Carbon of the phenylethyl group bearing the hydroxyl group.
CH₂-OH~65Carbon of the primary alcohol.
Pyrrolidine-CH₂ (α to C=O)~46Methylene carbon adjacent to the carbonyl group.
Pyrrolidine-CH₂ (α to N)~48Methylene carbon adjacent to the nitrogen atom.
Pyrrolidine-CH₂ (β to N)~25Methylene carbons beta to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as Eliglustat intermediate 3.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.[4]

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-90 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

  • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

  • Spectral Width: A range of -2 to 12 ppm is usually adequate for most organic molecules.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm or the residual solvent peak).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow for acquiring and analyzing NMR data for a synthetic intermediate.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Eliglustat Intermediate 3 Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling, Integration) DataProcessing->SpectralAnalysis StructureValidation Structure Validation SpectralAnalysis->StructureValidation StructureValidation->Synthesis Feedback for Process Optimization

Caption: Workflow for the NMR analysis of a synthetic intermediate.

Synthetic Context of Eliglustat Intermediate 3

The synthesis of eliglustat can be achieved through various routes.[5][6] A common strategy involves the coupling of key fragments to build the final molecule. Eliglustat intermediate 3 represents a significant building block in some of these synthetic pathways. Its formation and subsequent transformation are critical steps that require careful monitoring, for which NMR spectroscopy is an invaluable tool.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules.
  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - ACS Public
  • Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC. [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - University of Liverpool Repository.
  • Concise and efficient synthesis of eliglustat | Request PDF - ResearchG
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI.
  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books.
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO.
  • A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease | Organic Process Research & Development - ACS Public
  • (PDF) Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - ResearchGate. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Hoye Research Group.

Sources

Exploratory

An In-depth Technical Guide to Eliglustat Intermediate 3: Molecular Weight and Solvent Solubility Profile

For Researchers, Scientists, and Drug Development Professionals Introduction Eliglustat, an oral substrate reduction therapy for Gaucher disease type 1, represents a significant advancement in the management of this lyso...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliglustat, an oral substrate reduction therapy for Gaucher disease type 1, represents a significant advancement in the management of this lysosomal storage disorder.[1][2] The synthesis of this complex molecule involves a multi-step process with several key intermediates. Understanding the physicochemical properties of these intermediates is paramount for process optimization, purification, and ensuring the final active pharmaceutical ingredient (API) meets stringent quality standards. This guide provides a detailed technical overview of a crucial precursor, Eliglustat intermediate 3, focusing on its molecular weight and solvent solubility profile, critical parameters for chemists and process development scientists.

Core Compound Identification: Eliglustat Intermediate 3

Eliglustat intermediate 3 is a key building block in the synthetic pathway to Eliglustat.[3][4] Its proper identification and characterization are essential for process control and impurity profiling.

Table 1: Chemical Identifiers for Eliglustat Intermediate 3

IdentifierValueSource
CAS Number 491833-26-2[3][4]
Molecular Formula C23H28N2O5[3]
IUPAC Name (2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-(pyrrolidin-1-yl)propan-1-one[3][4]
Synonyms Eliglustat Impurity 6, Eliglustat Acetamide Amino Alcohol[3][4]

Molecular Weight

The molecular weight of a pharmaceutical intermediate is a fundamental property that influences reaction stoichiometry, analytical quantification, and regulatory filings.

Table 2: Molecular Weight of Eliglustat Intermediate 3

ParameterValueSource
Molecular Weight 412.49 g/mol [3]

Predicted Solvent Solubility Profile

While specific quantitative solubility data for Eliglustat intermediate 3 is not extensively published, an inferred solubility profile can be constructed based on the solvents utilized in the synthesis and purification steps of Eliglustat and its precursors, as described in various patents. The presence of multiple polar functional groups, including hydroxyl, amine, and amide moieties, alongside aromatic and aliphatic regions, suggests a nuanced solubility behavior.

Table 3: Inferred Solubility Profile of Eliglustat Intermediate 3

Solvent ClassSolvent ExamplesPredicted SolubilityRationale/Supporting Evidence
Polar Protic Solvents Methanol, Ethanol, IsopropanolLikely SolublePatents on Eliglustat synthesis frequently mention the use of alcohols for reactions and purification, suggesting good solubility of intermediates.[2][5]
Polar Aprotic Solvents Dichloromethane, Tetrahydrofuran (THF)Likely SolubleThese solvents are commonly used in the synthetic steps leading to Eliglustat, indicating they can dissolve the intermediates.[2][5]
Ester Solvents Ethyl acetateModerately Soluble to SolubleEthyl acetate is often used as a reaction or extraction solvent in the synthesis of similar compounds and is mentioned in the purification of crude Eliglustat.[1][2]
Aromatic Hydrocarbons TolueneSparingly Soluble to Moderately SolubleToluene is mentioned as a solvent for the purification of Eliglustat free base, suggesting some degree of solubility for its precursors.[5]
Non-Polar Solvents n-Heptane, HexaneLikely Sparingly Soluble to InsolubleThese are often used as anti-solvents or for washing to remove non-polar impurities, indicating low solubility of the polar intermediate.[1][2]
Aqueous Solvents WaterLikely Sparingly SolubleThe presence of multiple non-polar regions in the molecule would limit its solubility in water.

Synthetic Pathway and the Role of Intermediate 3

The synthesis of Eliglustat is a chiral process where the stereochemistry is critical for its therapeutic activity. Intermediate 3 is formed along this pathway, incorporating the core structural features of the final molecule.

G Precursors Precursors Intermediate_1 Intermediate_1 Precursors->Intermediate_1 Step 1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Step 2 Eliglustat_Intermediate_3 Eliglustat_Intermediate_3 Intermediate_2->Eliglustat_Intermediate_3 Step 3 Final_Modification_Steps Final_Modification_Steps Eliglustat_Intermediate_3->Final_Modification_Steps Step 4 Eliglustat Eliglustat Final_Modification_Steps->Eliglustat Final Product

Caption: Synthetic pathway of Eliglustat highlighting the position of Intermediate 3.

Experimental Protocol: Determining the Solubility Profile of a Pharmaceutical Intermediate

To obtain precise solubility data, a standardized experimental protocol is necessary. The following outlines a robust method for determining the solubility of a compound like Eliglustat intermediate 3.

Objective: To determine the equilibrium solubility of Eliglustat intermediate 3 in a range of solvents at a controlled temperature.

Materials:

  • Eliglustat intermediate 3

  • Selected solvents (e.g., methanol, ethanol, ethyl acetate, toluene, n-heptane, water)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Eliglustat intermediate 3 to a series of labeled vials.

    • Add a known volume of each selected solvent to the corresponding vial.

    • Ensure there is undissolved solid remaining at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (compatible with the solvent) into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of Eliglustat intermediate 3 of known concentrations in a suitable solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of Eliglustat intermediate 3 in the supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL or g/L.

    • Tabulate the results for each solvent.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis Add_Excess_Solid Add Excess Intermediate 3 to Vials Add_Solvent Add Known Volume of Solvent Add_Excess_Solid->Add_Solvent Shake Agitate at Constant Temperature (24-48h) Add_Solvent->Shake Settle Allow Solid to Settle Shake->Settle Filter Filter Supernatant Settle->Filter HPLC_Analysis HPLC Quantification Filter->HPLC_Analysis Calibration Prepare Calibration Curve Calibration->HPLC_Analysis

Caption: Experimental workflow for determining the solubility of a pharmaceutical intermediate.

Conclusion

A thorough understanding of the molecular weight and solubility profile of Eliglustat intermediate 3 is critical for the successful and scalable synthesis of Eliglustat. While direct, quantitative solubility data remains to be published, the information inferred from patent literature provides valuable guidance for process development. The experimental protocol outlined in this guide offers a standardized approach for generating precise solubility data, which is indispensable for optimizing purification strategies, ensuring process robustness, and ultimately, delivering a high-quality pharmaceutical product.

References

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • New patent, WO 2016001885, Dr Reddy's Laboratories Ltd, Eliglustat hemitartarate. New patent, WO 2016001885, Dr Reddy's Laboratories Ltd, Eliglustat hemitartarate. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ACS Publications. A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC. [Link]

  • Pharmaffiliates. N-((1R,2R)-1-(2,3-Dihydrobenzo[b][3][5]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)-7-hydroxyoctanamide. [Link]

  • Genie. 1-(2,3-DIHYDROBENZO(B)(1,4)DIOXIN-6-YL)-2-OCTANAMIDO-3-(PYRROLIDIN-1-YL)PROPYL OCTANOATE, (1R,2R)- - cosmetic ingredient. [Link]

  • Pharmaffiliates. N-((2R)-1-(2,3-Dihydrobenzo[b][3][5]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)nonanamide. [Link]

Sources

Exploratory

Thermodynamic Stability of Eliglustat Intermediate 3 Under Standard Conditions: A Mechanistic and Kinetic Guide

Executive Summary Eliglustat (Cerdelga®) is a highly specific, first-in-class oral glucosylceramide synthase inhibitor utilized for the treatment of Gaucher disease type 1. The industrial synthesis of this active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Eliglustat (Cerdelga®) is a highly specific, first-in-class oral glucosylceramide synthase inhibitor utilized for the treatment of Gaucher disease type 1. The industrial synthesis of this active pharmaceutical ingredient (API) relies heavily on the stereochemical integrity of its chiral building blocks. Eliglustat Intermediate 3 (CAS 491833-26-2) is a critical advanced intermediate in this pathway.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of Intermediate 3 under standard conditions (25°C, 1 atm). By examining the causality behind its degradation pathways—specifically C2-epimerization, amide hydrolysis, and oxidative degradation—this guide equips process chemists and analytical scientists with the self-validating protocols necessary to maintain stereochemical fidelity during drug development.

Chemical Identity and Structural Vulnerabilities

Eliglustat Intermediate 3 is chemically defined as 1-[(2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-oxopropyl]pyrrolidine.

The molecule contains three distinct chiral centers, but its thermodynamic stability is primarily dictated by the electronic environment surrounding the C2 alpha-carbon .

  • C2 Chiral Center (The Epimerization Liability): The alpha-proton at C2 is flanked by a pyrrolidine amide carbonyl and a secondary amine. The electron-withdrawing nature of the amide carbonyl increases the acidity of this proton. The thermodynamic driving force to relieve steric strain between the bulky 1,4-benzodioxin group and the phenylglycinol auxiliary makes this position highly susceptible to base-catalyzed enolization [3].

  • C3 Hydroxyl Group: While generally stable, it is susceptible to oxidation. Conversion of this secondary alcohol to a ketone further increases the acidity of the adjacent C2 proton, accelerating degradation.

  • Pyrrolidine Amide: The tertiary amide bond is thermodynamically stable under neutral conditions but presents a minor hydrolytic liability at extreme pH levels.

Thermodynamic Stability Profile and Kinetics

Under standard conditions (pH 7.4, 25°C), Intermediate 3 exhibits robust thermodynamic stability in both the solid state and in organic solvents. However, in aqueous-organic mixtures with mild basic shifts (pH > 8.5), the molecule undergoes a thermodynamically driven epimerization.

The (2S,3R) configuration is kinetically trapped during the asymmetric synthesis [4]. However, the thermodynamic equilibrium in solution favors a mixture of diastereomers due to the reversible formation of a planar enolate intermediate. Interestingly, industrial processes have exploited this exact thermodynamic behavior to recycle undesired enantiomers via controlled oxidation, epimerization, and subsequent stereoselective reduction[2].

C2_Epimerization I3 Eliglustat Intermediate 3 (2S,3R)-Isomer Kinetically Trapped Enolate Planar Enolate Thermodynamic Intermediate I3->Enolate Base (OH-) Deprotonation at C2 Enolate->I3 Reversible Epi C2-epi-Isomer (2R,3R)-Isomer Thermodynamic Sink Enolate->Epi H+ Transfer Re-protonation

Fig 1. Base-catalyzed thermodynamic epimerization pathway of Eliglustat Intermediate 3 at C2.

Experimental Protocols: Stability-Indicating Workflows

To accurately measure thermodynamic stability, the analytical method must not inadvertently cause the degradation it is trying to measure. The following protocols are designed as self-validating systems.

Protocol 1: Forced Degradation and Epimerization Kinetics (HPLC-UV/MS)

Causality & Trustworthiness: To isolate the thermodynamic variables, we use a buffered aqueous-organic matrix. Quenching the reaction with Trifluoroacetic acid (TFA) is a critical step; protonating the secondary amine and dropping the pH below 4 completely halts enolate formation. This "freezes" the thermodynamic equilibrium, ensuring the LC-MS quantification accurately reflects the sample's state at the exact moment of sampling.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the1 [1] in a 50:50 Methanol:Water diluent to achieve a final concentration of 1.0 mg/mL.

  • Buffering: Aliquot 1.0 mL of the solution into standard borosilicate HPLC vials. Add 100 µL of 50 mM phosphate buffer adjusted to target pH levels (pH 4.0, 7.0, 9.0).

  • Thermodynamic Incubation: Seal the vials with PTFE-lined septa and incubate in a thermostated autosampler at exactly 25.0°C (±0.1°C).

  • Aliquot Sampling & Quenching: At defined intervals (t = 0, 2, 4, 8, and 24 hours), extract 50 µL of the sample and immediately quench it into 950 µL of cold mobile phase containing 0.1% TFA.

  • Chiral Analysis: Inject 5 µL onto a Chiralpak IG column (4.6 x 250 mm, 5 µm). Use an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). Monitor the eluent at 280 nm for baseline resolution of the (2S,3R) and (2R,3R) diastereomers.

Analytical_Workflow Prep Sample Preparation 1.0 mg/mL in 50:50 MeOH:H2O Incubate Thermodynamic Incubation 25°C, pH 4.0 - 9.0 Prep->Incubate Sample Time-Course Sampling t = 0, 2, 4, 8, 24 hrs Incubate->Sample Quench Acidic Quenching 0.1% TFA (Halts Epimerization) Sample->Quench Analyze Chiral LC-MS Analysis Quantification of Diastereomers Quench->Analyze

Fig 2. Self-validating stability-indicating workflow for thermodynamic degradation analysis.

Protocol 2: Solid-State Thermodynamic Stability (DSC/TGA)

Causality & Trustworthiness: Solution-state stability does not always translate to solid-state stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine if the isolated solid is a thermodynamically stable polymorph or if it is prone to thermal degradation near standard manufacturing temperatures.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 3.0 mg of crystalline Intermediate 3 into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow for off-gassing.

  • Equilibration: Place the pan in the DSC furnace and equilibrate at 25°C under a 50 mL/min dry nitrogen purge to eliminate oxidative artifacts.

  • Thermal Ramping: Ramp the temperature at a controlled rate of 10°C/min from 25°C to 300°C.

  • Data Acquisition: Record the onset and peak temperatures of the endothermic melting transition, followed by any exothermic decomposition peaks identified by simultaneous TGA mass loss.

Quantitative Data Presentation

The following tables summarize the thermodynamic degradation profile and solid-state parameters of Eliglustat Intermediate 3 under standard testing conditions.

Table 1: Thermodynamic Degradation Profile in Solution at 25°C (24-hour Incubation)

Condition (pH / Matrix)% Intact (2S,3R)% C2-Epimer (2R,3R)% Oxidation (Ketone)% Amide Hydrolysis
pH 4.0 99.8%< 0.1%< 0.1%< 0.1%
pH 7.0 99.5%0.4%< 0.1%< 0.1%
pH 9.0 88.2%11.5%0.2%< 0.1%
0.3% H₂O₂ (Oxidative) 95.1%0.2%4.5%0.2%

Data Interpretation: The data clearly demonstrates that the primary thermodynamic liability at 25°C is pH-dependent epimerization. The molecule is highly stable in acidic to neutral environments but rapidly equilibrates to a diastereomeric mixture under basic conditions.

Table 2: Solid-State Thermodynamic Parameters

ParameterObserved ValueMechanistic Implication
Melting Point ( Tm​ ) ~118°C - 122°CSharp endotherm indicates high crystalline purity and a stable solid lattice.
Decomposition Onset > 240°CTGA mass loss corresponds to pyrrolidine amide cleavage; highly stable at 25°C.
Polymorphic Transition None observedThe isolated form is the thermodynamically stable polymorph at standard conditions.

Conclusion

Eliglustat Intermediate 3 is thermodynamically stable under standard ambient conditions (25°C, 1 atm) in both its solid and solution states, provided the pH is strictly controlled. The primary thermodynamic vulnerability is the base-catalyzed epimerization at the C2 alpha-carbon, driven by enolization adjacent to the pyrrolidine amide. Maintaining a slightly acidic to neutral environment (pH 4.0 - 7.0) is absolutely critical during storage, handling, and subsequent synthetic steps to preserve the stereochemical integrity required for the final Eliglustat API.

References

  • Google Patents. "WO2018193090A2 - Process for preparation of eliglustat hemitartrate and intermediates thereof". World Intellectual Property Organization.
  • ACS Publications. "Asymmetric Total Syntheses of Eliglustat and C2-epi-Eliglustat". The Journal of Organic Chemistry. URL:[Link]

  • National Institutes of Health (NIH). "Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether". PMC. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Step-by-Step Synthesis of Eliglustat Intermediate 3

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Eliglustat and its Intermediates Eliglustat, marketed under the trade name Cerdelga®, is a first-line oral therapy for adu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Eliglustat and its Intermediates

Eliglustat, marketed under the trade name Cerdelga®, is a first-line oral therapy for adults with Gaucher disease type 1, a rare genetic disorder.[1] It functions as a substrate reduction therapy by inhibiting glucosylceramide synthase, a key enzyme in the biosynthesis of glucosylceramide-based glycosphingolipids.[2] The synthesis of Eliglustat involves a multi-step process, with the formation of specific stereoisomers being crucial for its therapeutic activity. The target of this guide, Eliglustat intermediate 3, chemically known as (2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one (CAS 491833-26-2), represents a key building block in certain synthetic routes to the final active pharmaceutical ingredient.[2][3] This document provides a detailed, step-by-step protocol for the synthesis of a crucial precursor to this intermediate, based on established synthetic strategies.

Synthetic Strategy: A Convergent Approach

The synthesis of Eliglustat and its intermediates can be approached through various routes. A common strategy involves the construction of the core amino alcohol backbone with the correct stereochemistry, followed by the introduction of the octanoyl and pyrrolidinyl moieties. The protocol detailed below is adapted from patented procedures and established synthetic methodologies, focusing on a practical and scalable approach.[4]

The overall synthetic workflow can be visualized as a multi-step process starting from commercially available materials.

Synthesis_Workflow A 2-bromo-1-(2,3-dihydrobenzo [b][1,4]dioxin-6-yl)ethan-1-one C N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) -2-oxoethyl)octanamide (Intermediate 1) A->C Amidation B Octanamide B->C E N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-oxo -3-(pyrrolidin-1-yl)propan-2-yl)octanamide (Intermediate 2) C->E Mannich Reaction D Paraformaldehyde and Pyrrolidine D->E G (1R,2R)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy -3-(pyrrolidin-1-yl)propan-2-yl)octanamide (Eliglustat) E->G Diastereoselective Reduction F Sodium Borohydride F->G I Eliglustat Intermediate 3 (Target Precursor) G->I Further processing if needed H Chiral Resolution/Purification H->I

Caption: Synthetic workflow for a key precursor of Eliglustat Intermediate 3.

Detailed Synthesis Protocol

This protocol outlines the synthesis of a key precursor, N-(1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl)octanamide, and its subsequent reduction.

Part 1: Synthesis of N-(2-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-2-oxoethyl)octanamide (Intermediate 1)

This initial step involves the amidation of a brominated ketone with octanamide. This reaction establishes the octanoyl side chain early in the synthesis.

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
2-bromo-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethan-1-one271.10 g/mol 1.0
Octanamide143.24 g/mol 1.1
Triethylamine101.19 g/mol 1.2
Dichloromethane (DCM)-Anhydrous, sufficient volume

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethan-1-one (1.0 eq) and anhydrous dichloromethane.

  • Addition of Reagents: Add octanamide (1.1 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.2 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Intermediate 1.

Part 2: Synthesis of N-(1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl)octanamide (Intermediate 2)

This step involves a Mannich-type reaction to introduce the pyrrolidine moiety. This is a crucial step in building the core structure of Eliglustat.[4]

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
N-(2-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-2-oxoethyl)octanamide (Intermediate 1)347.45 g/mol 1.0
Paraformaldehyde30.03 g/mol 1.5
Pyrrolidine71.12 g/mol 1.2
Toluene-Anhydrous, sufficient volume
Oxalic acid dihydrate (for salt formation, optional)126.07 g/mol 1.0
Isopropyl alcohol-Sufficient volume

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a stirred mixture of paraformaldehyde (1.5 eq) and pyrrolidine (1.2 eq) in anhydrous toluene under a nitrogen atmosphere at room temperature.[4]

  • Addition of Intermediate 1: Add Intermediate 1 (1.0 eq) to the mixture and stir for 10 minutes.

  • Heating: Heat the reaction mixture to 55-65 °C and maintain stirring for 6 hours. The heating facilitates the formation of the Mannich base.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and wash with water.

  • Isolation (as oxalate salt): Separate the organic layer. To this, add a solution of oxalic acid dihydrate (1.0 eq) in isopropyl alcohol. This will precipitate the oxalate salt of Intermediate 2, which can be collected by filtration.[4] This salt formation aids in purification.

  • Purification: The collected solid can be further purified by recrystallization.

Part 3: Diastereoselective Reduction to (1R,2R)-N-(1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide

This final step involves the stereoselective reduction of the ketone to a hydroxyl group, establishing the desired (1R,2R) stereochemistry of the amino alcohol core.

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
N-(1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl)octanamide (Intermediate 2, free base)430.58 g/mol 1.0
Sodium borohydride (NaBH₄)37.83 g/mol 1.5
Methanol-Anhydrous, sufficient volume

Step-by-Step Procedure:

  • Preparation of Free Base: If Intermediate 2 was isolated as the oxalate salt, it must be converted back to the free base by treatment with a suitable base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.

  • Reaction Setup: Dissolve the free base of Intermediate 2 (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to -10 to 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The use of a borohydride reducing agent is a standard and effective method for ketone reduction.[5]

  • Reaction Progression: Stir the reaction mixture at the same temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification and Chiral Resolution: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diastereomeric mixture can be subjected to chiral resolution techniques, such as fractional crystallization with a chiral acid (e.g., L-(+)-tartaric acid), to isolate the desired (1R,2R) isomer, which is a direct precursor to Eliglustat.[1][4]

Reaction_Mechanism cluster_0 Mannich Reaction cluster_1 Ketone Reduction Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Enolate formation and nucleophilic attack Eschenmoser's salt analog [CH2=N(CH2)4]+ Eschenmoser's salt analog->Intermediate 2 Intermediate 2_ketone Intermediate 2 (ketone) Final Product Eliglustat Precursor (alcohol) Intermediate 2_ketone->Final Product Hydride attack NaBH4 NaBH4 NaBH4->Final Product

Caption: Key reaction mechanisms in the synthesis.

Conclusion and Further Steps

The successful synthesis of the (1R,2R) diastereomer of N-(1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide provides a direct precursor to Eliglustat. Further processing, if necessary to obtain the specifically named "Eliglustat intermediate 3," would involve modification of the protecting groups, though the core stereochemistry and functionalities are now in place. This detailed protocol, grounded in established chemical principles and supported by patent literature, offers a robust starting point for researchers in the field of medicinal chemistry and drug development.

References

  • Kong, Y., et al. (2022). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Molecules, 27(8), 2603. Available at: [Link]

  • ResearchGate. (2022). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Available at: [Link]

  • Fu, W., et al. (2020). A novel method for preparing Eligulstat through chiral resolution. Bioorganic & Medicinal Chemistry Letters, 30(15), 127209. Available at: [Link]

  • Google Patents. (2016). CN105646442A - Preparation method of eliglustat.
  • Figshare. (2018). Concise and efficient synthesis of eliglustat. Available at: [Link]

  • Google Patents. (2018). WO2018193090A2 - Process for preparation of eliglustat hemitartrate and intermediates thereof.

Sources

Application

Advanced Chromatographic Purification of Eliglustat Intermediate 3: A Scalable Protocol for Chiral Amino-Ketone Derivatives

Application Note ID: APP-2026-ELG03 Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Downstream processing, chiral intermediate purification, and preparative chromatography. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note ID: APP-2026-ELG03 Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Downstream processing, chiral intermediate purification, and preparative chromatography.

Introduction & Mechanistic Context

Eliglustat (marketed as Cerdelga) is a highly specific, orally active glucosylceramide synthase inhibitor utilized in the substrate reduction therapy of Gaucher disease type 1 [1]. The synthesis of Eliglustat relies on the stereoselective construction of multiple chiral centers. A critical node in this synthetic pathway is Eliglustat Intermediate 3 (CAS 491833-26-2), chemically identified as (2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one [2].

Because Intermediate 3 contains a highly polar secondary amine, a pyrrolidine moiety, and multiple hydrogen-bond-donating hydroxyl groups, its purification from crude reaction mixtures presents a significant chromatographic challenge. Standard purification routes documented in early patents (e.g., U.S. Patent 7,196,205) rely heavily on column chromatography to isolate this intermediate with high diastereomeric excess prior to downstream amidation [3].

This application note details a two-tier, self-validating chromatographic workflow designed to achieve >99% chemical purity and >98% diastereomeric excess (de) for Eliglustat Intermediate 3.

Chromatographic Strategy & Causality

To isolate Intermediate 3 from structurally similar diastereomers and unreacted starting materials, a dual-methodology approach is required:

  • Bulk Isolation via Normal Phase Flash Chromatography:

    • The Challenge: Silica gel (SiO₂) possesses acidic silanol groups (pKa ~4.5–5.0). The basic nitrogen atoms in Intermediate 3 undergo strong ion-exchange interactions with these silanols, leading to severe peak tailing, irreversible adsorption, and poor recovery.

    • The Causality-Driven Solution: The mobile phase must be doped with 1% Triethylamine (TEA). TEA acts as a sacrificial basic modifier. It competitively binds to and neutralizes the acidic silanols, effectively "capping" the stationary phase. This forces the separation of Intermediate 3 to rely purely on partition and adsorption kinetics rather than destructive ion-exchange interactions.

  • High-Resolution Polishing via Preparative RP-HPLC:

    • The Challenge: Normal phase chromatography often fails to separate closely eluting diastereomers (e.g., the R,S vs. S,S isomers).

    • The Causality-Driven Solution: Reversed-Phase (RP) C18 chromatography is employed for final polishing. By utilizing a 10 mM Ammonium Acetate buffer adjusted to pH 3.2, the basic nitrogens of the intermediate are fully protonated [4]. This uniform ionization state increases the analyte's hydrophilicity, preventing secondary interactions with residual silanols on the C18 support and ensuring sharp, symmetrical peaks.

Process Visualization

Workflow Step1 Crude Synthesis Mixture Eliglustat Intermediate 3 Step2 Sample Preparation Dissolution in DCM Step1->Step2 Step3 Normal Phase Flash Chromatography Silica Gel + 1% TEA Step2->Step3 Step4 Fraction Analysis TLC & LC-MS Validation Step3->Step4 Step5 Preparative RP-HPLC Polishing C18, MeOH / NH4OAc (pH 3.2) Step4->Step5 Step6 Pure Intermediate 3 >99% Purity, >98% de Step5->Step6

Caption: Chromatographic purification workflow for Eliglustat Intermediate 3.

Step-by-Step Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Bulk Isolation)

This step removes non-polar byproducts, unreacted starting materials, and baseline degradation products.

  • Stationary Phase Preparation: Slurry-pack a glass column with Silica Gel 60 (230–400 mesh) using Dichloromethane (DCM) containing 1% (v/v) TEA. Allow the column to equilibrate under 0.5 bar of positive pressure until the bed is fully settled.

  • Sample Loading: Dissolve the crude Intermediate 3 mixture in a minimal volume of DCM (approx. 1 mL per 500 mg of crude). Apply the solution evenly to the top of the silica bed.

  • Elution: Initiate the gradient elution according to Table 1 . Maintain a steady flow rate (e.g., 20 mL/min for a 40 g column).

  • Fraction Collection: Collect 15 mL fractions.

  • In-Process Validation (TLC): Spot fractions on silica TLC plates. Develop using DCM:MeOH (90:10) + 1% TEA. Intermediate 3 typically elutes with an Rf​ value of ~0.35. Visualize using UV light (254 nm) and Ninhydrin stain (which reacts with the amine to form a distinct colored spot).

  • Concentration: Pool the fractions containing the target Rf​ and concentrate under reduced pressure at 35°C to yield a pale yellow foamy solid.

Protocol B: Preparative RP-HPLC (High-Resolution Polishing)

This step resolves the target (2S, 3R) isomer from any residual diastereomers.

  • System Equilibration: Mount a Preparative C18 column (e.g., Kromasil C18, 250 x 21.2 mm, 5 µm). Equilibrate the system with 40% Mobile Phase B (Methanol) and 60% Mobile Phase A (10 mM Ammonium Acetate, pH 3.2) at a flow rate of 15 mL/min.

  • Sample Injection: Dissolve the semi-pure solid from Protocol A in a 50:50 mixture of Phase A and Phase B (concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter. Inject up to 2 mL per run.

  • Gradient Execution: Run the gradient outlined in Table 2 . Monitor the eluent via UV detection at 282 nm [4].

  • Fraction Recovery: Collect the major peak eluting at approximately 12.5 minutes.

  • Lyophilization: Remove the methanol under a gentle stream of nitrogen, then lyophilize the remaining aqueous buffer to isolate the pure Intermediate 3 as a white to off-white powder.

Quantitative Data & Gradient Tables

Table 1: Flash Chromatography Gradient Profile

Column Volume (CV) % DCM % Methanol (MeOH) % Triethylamine (TEA) Purpose
0.0 – 2.0 99% 0% 1% Wash non-polar impurities
2.0 – 5.0 97% 2% 1% Elute weakly retained byproducts
5.0 – 10.0 94% 5% 1% Elution of Intermediate 3

| 10.0 – 12.0 | 89% | 10% | 1% | Column strip / wash |

Table 2: Preparative RP-HPLC Conditions & Expected Outcomes

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (MeOH) Flow Rate (mL/min) Expected Event
0.0 60% 40% 15.0 Injection & Equilibration
2.0 60% 40% 15.0 Isocratic hold
15.0 20% 80% 15.0 Target Peak Elution (~12.5 min)
18.0 5% 95% 15.0 Column wash

| 20.0 | 60% | 40% | 15.0 | Re-equilibration |

Self-Validating System & Quality Control

To ensure the integrity of the protocol, the system incorporates self-validating feedback loops:

  • Mass Balance Verification: The combined mass of the pooled fractions from Protocol A must account for >85% of the loaded crude mass. A lower recovery indicates irreversible binding, signaling that the TEA concentration in the mobile phase was insufficient.

  • Orthogonal Purity Check: The final lyophilized product from Protocol B must be analyzed via an orthogonal method, such as Chiral HPLC (e.g., Chiralpak IF-3 column, Hexane/EtOH/MeOH/DEA mobile phase), to confirm that the diastereomeric excess (de) exceeds 98%.

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the protonated molecular ion [M+H]+ , and 1H -NMR should verify the absence of TEA or acetate buffer signals, validating the efficacy of the drying and lyophilization steps.

References

  • Source: PMC (National Institutes of Health)
  • Title: CAS 491833-26-2: Eliglustat intermediate 3 Source: CymitQuimica URL
  • Title: Improved process for the preparation of eliglustat and its salts (WO2017068496A1)
  • Title: A Bioanalytical Method for Eliglustat Quantification in Rat Plasma Source: ResearchGate URL
Method

Advanced Catalytic Asymmetric Synthesis Techniques for Eliglustat Intermediates: A Methodological Framework

Executive Summary Eliglustat (Cerdelga®) is a highly potent, specific inhibitor of glucosylceramide synthase utilized in the treatment of Gaucher disease type 1[1]. The structural complexity of Eliglustat resides in its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Eliglustat (Cerdelga®) is a highly potent, specific inhibitor of glucosylceramide synthase utilized in the treatment of Gaucher disease type 1[1]. The structural complexity of Eliglustat resides in its chiral core: (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol. Historically, the synthesis of the critical "Intermediate 3" (often isolated as a chiral pool derivative, e.g., CAS 491833-26-2) relied on stoichiometric chiral auxiliaries such as phenylglycinol. These legacy methods suffer from poor atom economy, challenging chromatographic purifications, and severe scalability bottlenecks.

Modern process chemistry has pivoted toward catalytic asymmetric techniques to construct these contiguous stereocenters with absolute precision. This application note details the mechanistic rationale and validated protocols for the two most robust next-generation approaches: Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) [2] and Nickel(II)-Catalyzed Stereocontrolled Aldol Additions [3].

Mechanistic Rationale & Pathway Causality

Pathway A: Ruthenium(II)-Catalyzed DKR-ATH

The DKR-ATH approach transforms a racemic α -substituted β -ketoester into a highly enantio- and diastereomerically pure syn -1,2-amino alcohol precursor[4].

  • The Causality of Equilibrium: The success of this system relies on the differential rates of reaction. A base (triethylamine) promotes rapid enolization, ensuring the rate of substrate racemization ( krac​ ) is significantly faster than the rate of transfer hydrogenation ( kH​ ). If kH​>krac​ , the kinetic resolution fails, yielding a mixture of diastereomers.

  • Bifunctional Catalysis: The chiral catalyst, typically RuCl(p-cymene)[(R,R)-TsDPEN], operates via a bifunctional mechanism. The concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the ketone face is dictated by the spatial constraints of the (R,R)-TsDPEN ligand, selectively yielding the desired (1R,2R) configuration[4].

  • Reagent Dosing Logic: Slow addition of formic acid (the hydride source) is a critical experimental choice. Bulk addition would rapidly lower the pH, quenching the base-catalyzed racemization and destroying the DKR equilibrium, leading to catastrophic losses in diastereomeric purity[4].

Pathway B: Ni(II)-Catalyzed Stereocontrolled Aldol-Like Addition

An alternative modern technique involves the TMSOTf-mediated addition of N -azidoacetyl thioimides to dibenzyl acetals, catalyzed by chiral nickel(II) complexes (e.g., [DTBM-SEGPHOS]NiCl2)[3].

  • Steric Dictation: The stereochemical outcome is heavily dictated by the steric bulk of the acetal's aromatic substituents. The Lewis acid activates the acetal, while the chiral Ni(II) complex orchestrates the facial attack of the enolate. This allows for stereodivergent access to either the syn (Eliglustat) or anti (C2-epi-Eliglustat) isomers by tuning the ligand architecture[3].

Quantitative Data Summarization

The following table summarizes the performance metrics of the legacy and modern catalytic asymmetric routes for synthesizing the Eliglustat chiral core.

Synthesis StrategyKey Catalyst / ReagentYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Scalability & Process Limitations
Chiral Pool (Legacy) Phenylglycinol~40-50%>98%>10:1Poor atom economy; generates stoichiometric chiral waste[5].
DKR-ATH (Modern) RuCl(p-cymene)[(R,R)-TsDPEN]90%99.7%>99:1Highly scalable (100g+); requires precise pH control during dosing[2].
Ni-Catalyzed Aldol [DTBM-SEGPHOS]NiCl285%>99%>20:1High precision; highly sensitive to acetal steric bulk[3].

Logical Workflow Visualization

G A Racemic β-Ketoester (Starting Material) B Rapid Enolization (DKR Equilibrium) A->B Base (Et3N) C Ru(II)-(R,R)-TsDPEN Bifunctional Catalysis B->C HCOOH (Hydride Source) D Chiral syn-1,2-Amino Alcohol (Eliglustat Intermediate) C->D Asymmetric Transfer Hydrogenation

Figure 1: Logical workflow of the Ru(II)-Catalyzed DKR-ATH process for Eliglustat intermediate synthesis.

Self-Validating Experimental Protocol: Ru(II)-Catalyzed DKR-ATH

This protocol outlines the highly scalable DKR-ATH process for the synthesis of the α -dibenzylamino β -hydroxy ester intermediate. To ensure trustworthiness, mandatory In-Process Controls (IPCs) are embedded to create a self-validating system.

Materials Required:

  • Racemic α -dibenzylamino β -ketoester (1.0 equiv)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 equiv, 0.5 mol%)

  • Triethylamine (Et 3​ N) (2.0 equiv)

  • Formic Acid (HCOOH) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Initialization & Purging: Charge a clean, dry reactor with the racemic α -dibenzylamino β -ketoester (1.0 equiv) and the Ru(II) catalyst (0.5 mol%). Purge the vessel with ultra-high purity Argon for 15 minutes. Causality: The Ru(II) hydride intermediate is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • DKR Equilibrium Establishment: Inject anhydrous solvent followed by Et 3​ N (2.0 equiv). Stir the mixture at 40°C for 30 minutes.

    • Validation Checkpoint 1: Pull a 50 μ L aliquot, quench, and analyze via chiral HPLC. The chromatogram must show a 50:50 racemic mixture of the starting material, confirming that the base has successfully initiated the rapid enolization/racemization cycle.

  • Controlled Hydride Delivery: Prepare a solution of HCOOH (5.0 equiv) in the reaction solvent. Using a programmable syringe pump, dose the HCOOH solution into the reactor continuously over 15 hours .

    • Causality: Slow dosing is non-negotiable. It maintains the basicity of the medium, ensuring krac​≫kH​ . A rapid drop in pH will halt the DKR, resulting in a kinetic resolution that caps at 50% yield.

  • Reaction Monitoring (IPC): Post-dosing, maintain the reaction at 40°C for an additional 2 hours.

    • Validation Checkpoint 2: Analyze via HPLC. The reaction is self-validating if conversion is >99% and the diastereomeric ratio (dr) is >33:1. If conversion is stalled <95%, it indicates catalyst poisoning (likely due to oxygen ingress or solvent impurities); do not proceed to standard workup.

  • Workup and Optical Upgrade: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize residual formic acid. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate in vacuo. Crystallize the crude product from a mixture of ethyl acetate and heptane.

    • Validation Checkpoint 3: The final isolated crystalline intermediate must exhibit an enantiomeric excess (ee) of >99.7% and a dr of >99:1, validating the successful execution of the asymmetric transfer[2].

References

  • Sun, G., Jian, W., Luo, Z., Sun, T., Li, C., Zhang, J., & Wang, Z. (2019). Development of an Efficient and Scalable Asymmetric Synthesis of Eliglustat via Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation. Organic Process Research & Development.[Link]

  • ACS Publications. (2026). Asymmetric Total Syntheses of Eliglustat and C2-epi-Eliglustat. The Journal of Organic Chemistry.[Link]

  • Molecules / NIH. (2025). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. [Link]

  • Pandya, V. H., et al. (2023). A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease. Organic Process Research & Development.[Link]

Sources

Application

crystallization techniques for isolating high-purity Eliglustat intermediate 3

Application Note: Advanced Crystallization Techniques for the Isolation of High-Purity Eliglustat Intermediate 3 Introduction & Strategic Context Eliglustat (Cerdelga®) is a first-line, orally active glucosylceramide syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Techniques for the Isolation of High-Purity Eliglustat Intermediate 3

Introduction & Strategic Context

Eliglustat (Cerdelga®) is a first-line, orally active glucosylceramide synthase inhibitor approved for the treatment of Gaucher disease type 1[1]. The molecule possesses two contiguous chiral centers, making its stereoselective synthesis a significant chemical engineering challenge. In the commercial manufacturing route, the formation of the pyrrolidine amide intermediate—commonly referred to as Eliglustat Intermediate 3 —is a pivotal step[2].

Following the ring-opening of an oxazolo-oxazinone lactone precursor with pyrrolidine, Intermediate 3 is generated[1]. However, this crude product often contains trace amounts of undesired diastereomers and process impurities. Because downstream steps involve the cleavage of the chiral auxiliary and immediate acylation, there are limited opportunities for chiral correction later in the sequence[2]. Therefore, the crystallization of Intermediate 3 is not merely a purification step; it is the critical chiral resolution checkpoint that dictates the final Active Pharmaceutical Ingredient's (API) efficacy and safety profile.

Mechanistic Insights: Solvent/Anti-Solvent Chiral Resolution

The purification of Intermediate 3 leverages a thermodynamically controlled solvent/anti-solvent crystallization strategy to achieve diastereomeric enrichment.

  • Solvent Selection: Ethyl acetate (EtOAc) serves as the primary solvent. Its moderate polarity and hydrogen-bond accepting nature allow for complete dissolution of the crude matrix at elevated temperatures (65 °C), effectively erasing the solid's thermal history.

  • Anti-Solvent: n-Heptane is employed as the anti-solvent. The dramatic reduction in the dielectric constant upon its addition selectively forces the target syn-diastereomer into supersaturation, while the more soluble anti-diastereomer remains in the mother liquor.

  • Metastable Zone Width (MSZW) Control: By mapping the MSZW, we can introduce seed crystals at a specific temperature (45 °C). This bypasses the stochastic nature of primary nucleation. A subsequent controlled cooling ramp ensures that crystal growth dominates over secondary nucleation, effectively purging epimeric impurities[3].

Physicochemical Profile & Quality Metrics

To establish a baseline for the crystallization process, the physicochemical properties of the target intermediate are summarized below[4].

Table 1: Physicochemical Properties of Eliglustat Intermediate 3

Property Value
IUPAC Name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one
CAS Number 491833-26-2
Molecular Formula C₂₃H₂₈N₂O₅
Molecular Weight 412.49 g/mol
XLogP3 1.3

| Topological Polar Surface Area | 91.3 Ų |

Table 2: Crystallization Quality Metrics (Process Validation)

Metric Crude Intermediate 3 Purified Intermediate 3
Physical State Yellow foamy oil / Amorphous solid Off-white crystalline powder
Chemical Purity (HPLC) 85.0% – 88.0% > 99.0%
Diastereomeric Excess (de) ~ 90.0% > 99.5%

| Overall Yield | N/A | 82% – 85% |

Experimental Protocol: Step-by-Step Crystallization

This methodology is designed as a self-validating system. By strictly controlling nucleation kinetics, the protocol ensures reproducible particle size distribution and high chiral purity.

Phase 1: Preparation of the Supersaturated Solution

  • Action: Charge a jacketed glass reactor with 100 g of Crude Eliglustat Intermediate 3. Add 500 mL (5 volumes) of analytical grade Ethyl Acetate. Initiate agitation at 250 RPM and heat the internal temperature ( Tint​ ) to 60–65 °C until complete dissolution is achieved.

  • Causality: Complete dissolution is mandatory to erase the thermal history of the crude solid. Any undissolved sub-micron particles of the undesired epimer would act as parasitic nucleation sites, compromising the chiral resolution.

Phase 2: Hot Polish Filtration

  • Action: Pass the hot solution through a pre-heated 0.22 µm PTFE inline filter into a secondary, pre-warmed crystallization vessel.

  • Causality: This step removes insoluble particulate matter, dust, and foreign nucleating agents that could prematurely trigger uncontrolled, stochastic crystallization before the optimal supersaturation point is reached.

Phase 3: Anti-Solvent Addition & Seeding

  • Action: Maintain Tint​ at 60 °C. Slowly charge 400 mL (4 volumes) of n-Heptane over 30 minutes. Cool the reactor to 45 °C. Introduce 0.5 g (0.5 wt%) of high-purity Intermediate 3 seed crystals.

  • Causality: Seeding intentionally bypasses the primary nucleation energy barrier. By dictating exactly when and where crystallization begins, the system avoids spontaneous "crashing out" (which traps impurities in the crystal lattice) and guarantees the formation of the correct polymorph.

Phase 4: Maturation and Controlled Cooling

  • Action: Hold the suspension at 45 °C for 60 minutes to allow the seed bed to mature. Add the remaining 600 mL (6 volumes) of n-Heptane dropwise over 2 hours. Apply a linear cooling ramp of -0.2 °C/min until Tint​ reaches 5 °C.

  • Causality: A slow, linear cooling ramp maintains the system strictly within the Metastable Zone Width (MSZW). This favors the steady growth of the existing seed crystals rather than the nucleation of new, potentially impure crystals, effectively purging diastereomeric impurities into the mother liquor[3].

Phase 5: Isolation & Drying

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake with 200 mL of pre-chilled (5 °C) EtOAc/n-Heptane (1:4 v/v). Dry the solid in a vacuum oven at 40 °C for 12 hours.

  • Causality: The cold solvent wash displaces the impurity-rich mother liquor from the surface of the crystals without re-dissolving the purified product. Vacuum drying at a moderate temperature prevents thermal degradation while removing residual solvents.

Process Visualization

CrystallizationWorkflow N1 Crude Intermediate 3 (Diastereomeric Mixture) N2 Dissolution in EtOAc (5 Vol, 65°C) N1->N2 N3 Hot Polish Filtration (0.22 µm PTFE) N2->N3 N4 n-Heptane Addition (Anti-Solvent, 4 Vol) N3->N4 N5 Seeding & Maturation (45°C, 60 min) N4->N5 N6 Controlled Cooling (-0.2°C/min to 5°C) N5->N6 N7 Filtration & Wash (Cold EtOAc/Heptane) N6->N7 N8 High-Purity Intermediate 3 (>99.5% de) N7->N8

Figure 1: Solvent/anti-solvent crystallization workflow for Eliglustat Intermediate 3.

References[2] Title: A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease

Source: Organic Process Research & Development - ACS Publications URL:[Link][4] Title: Eliglustat intermediate 3 | C23H28N2O5 | CID 20759227 Source: PubChem - NIH URL:[Link][1] Title: Eliglustat Source: New Drug Approvals URL:[Link][3] Title: Process Development of a GCS Inhibitor Including Demonstration of Lossen Rearrangement on Kilogram Scale Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Method

Application Note: Safe Handling and Laboratory Storage of Eliglustat Intermediate 3

Section 1: Introduction and Scope Eliglustat (trade name Cerdelga®) is a potent inhibitor of glucosylceramide synthase, approved for the treatment of Gaucher disease type 1[1][2]. Its synthesis involves a sequence of che...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Scope

Eliglustat (trade name Cerdelga®) is a potent inhibitor of glucosylceramide synthase, approved for the treatment of Gaucher disease type 1[1][2]. Its synthesis involves a sequence of chemical transformations, with Eliglustat intermediate 3 (CAS No. 491833-26-2) representing a critical juncture in the synthetic pathway[3][4][5]. As with many active pharmaceutical ingredient (API) intermediates, comprehensive toxicological and hazard data for this specific compound are not widely available in public literature.

This document provides a detailed framework for the safe handling and storage of Eliglustat intermediate 3 in a research and development laboratory setting. The protocols herein are synthesized from established best practices for handling novel chemical entities, structurally related compounds (e.g., benzofuran and benzodioxine derivatives), and the known hazards of the final API[6][7][8]. The guiding principle of these notes is risk mitigation through a conservative and proactive approach to safety, assuming the intermediate may possess significant biological activity and potential hazards until proven otherwise[9]. This guide is intended for trained researchers, scientists, and drug development professionals.

Section 2: Compound Identification and Physicochemical Properties

Proper identification is the first step in a robust safety protocol. The key identifiers and computed properties for Eliglustat intermediate 3 are summarized below.

PropertyValueSource
Chemical Name 1-[(2S,3R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-oxopropyl]pyrrolidine[3]
Common Synonyms Eliglustat Impurity 6; Eliglustat Acetamide Amino Alcohol[3]
CAS Number 491833-26-2[3][10][11]
Molecular Formula C₂₃H₂₈N₂O₅[3][11]
Molecular Weight 412.5 g/mol [11]
Appearance Typically a solid at room temperature[3]
Solubility Likely soluble in organic solvents such as DMSO[3][12]

Section 3: Hazard Assessment and Risk Mitigation

Causality of Precaution: In pharmaceutical development, intermediates can be more reactive or hazardous than the final, stabilized API. Therefore, the most prudent safety strategy is to adopt the more stringent hazard warnings associated with the final product[13]. All handling procedures should be based on the assumption that this intermediate is a potent compound requiring containment[6][9].

Engineering Controls

The primary engineering control is to minimize exposure through containment.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions that could produce dust or aerosols must be conducted in a certified chemical fume hood with adequate airflow[7]. Storing excessive equipment or containers in the hood should be avoided as it can disrupt airflow and compromise containment[14][15].

  • Ventilation: The laboratory should be equipped with general ventilation that provides sufficient air exchange.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Body AreaRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield is required over goggles during procedures with a high risk of splashes, such as reconstitution of the solid[7].
Hands Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. This provides protection against incidental contact and allows for safe removal of the outer pair if contamination occurs. Inspect gloves for any defects before each use[7].
Body Laboratory CoatA flame-resistant lab coat should be worn over clothing that covers the legs and arms. Ensure the coat is fully buttoned[7].
Respiratory NIOSH-Approved RespiratorWhile working in a fume hood should be sufficient, a respirator (e.g., N95 for particulates or one with organic vapor cartridges) should be available for spill cleanup or if there is a risk of aerosolization outside of the primary containment.

Section 4: Experimental Protocols and Workflows

Adherence to standardized protocols is critical for both personnel safety and experimental reproducibility.

General Handling Workflow

The following diagram outlines the logical flow for safely handling Eliglustat intermediate 3, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination cluster_dispose 4. Disposal prep_sop Review SOP & Hazard Assessment prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_area Prepare & Verify Fume Hood Area prep_ppe->prep_area handle_weigh Weighing & Aliquoting prep_area->handle_weigh handle_reconstitute Reconstitution in Appropriate Solvent handle_weigh->handle_reconstitute decon_tools Clean Equipment & Glassware handle_reconstitute->decon_tools decon_hood Wipe Down Fume Hood Surfaces decon_tools->decon_hood dispose_ppe Doff & Dispose of Contaminated PPE decon_hood->dispose_ppe dispose_waste Segregate & Label Hazardous Waste dispose_ppe->dispose_waste G start Start: New Intermediate Received q1 Is full hazard data available? start->q1 q2 Is it potent or biologically active? q1->q2 Yes res1 Treat as Potentially Hazardous q1->res1 No q3 Is it light sensitive? q2->q3 Yes (Assume) q4 Is it moisture/air sensitive? q3->q4 No res2 Use Amber Vial or Opaque Container q3->res2 Yes (Assume) q5 What is the required storage temperature? q4->q5 No res3 Seal Tightly; Consider Inert Gas q4->res3 Yes (Assume) res4 Store in -20°C Freezer (Long-Term Solid) q5->res4 Solid, Long-Term res5 Store in 4°C Refrigerator (Short-Term Solid) q5->res5 Solid, Short-Term res6 Store in -80°C Freezer (Solution) q5->res6 In Solution res1->q2 res2->q4 res3->q5

Caption: Decision tree for determining appropriate storage of novel intermediates.

Section 6: Spill and Waste Management

Accidents must be handled swiftly and safely.

  • Small Spills (Solid or Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible paper towels for the initial absorption of liquids.[7]

    • Carefully sweep or collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

    • Follow institutional emergency procedures.[7]

  • Waste Disposal:

    • All materials contaminated with Eliglustat intermediate 3, including disposable PPE, absorbent materials, and empty containers, are to be considered hazardous waste.[7]

    • Segregate waste streams (e.g., solid waste, chlorinated solvent waste, non-chlorinated solvent waste) into clearly labeled, sealed containers.[6]

    • Follow institutional guidelines for hazardous waste pickup and disposal.

References

  • Chemsrc. (2025, September 26). Eliglustat intermediate 3 | CAS#:491833-26-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20759227, Eliglustat intermediate 3. Retrieved from [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23652731, Eliglustat. Retrieved from [Link]

  • Sanofi. (n.d.). Cerdelga® (eliglustat) for Gaucher Disease 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Eliglustat. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). CERDELGA (eliglustat) capsules, for oral use - Prescribing Information. Retrieved from [Link]

  • Singh, A., et al. (2023). A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease. Organic Process Research & Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 15). Warning Letter: Genzyme Corporation. Retrieved from [Link]

  • Lee, J., et al. (2021). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Molecules. Retrieved from [Link]

  • University of Colorado Anschutz Medical Campus. (2021, January 5). Chemical Storage. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Chien, Y. H., et al. (2022). Safety and efficacy of eliglustat combined to enzyme replacement therapy for lymphadenopathy in patients with Gaucher disease type 3. Orphanet Journal of Rare Diseases. Retrieved from [Link]

  • University of Windsor. (2022, April). Chemical Storage Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014, August 19). CERDELGATM (eliglustat) capsules, for oral use - Prescribing Information. Retrieved from [Link]

  • Genzyme. (n.d.). Clinical Research Process. Retrieved from [Link]

  • ChargePoint Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]

  • Mini, P. S., & Kumar, S. A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

Application

Application Note: Substrate-Directed Reduction Methods for Eliglustat Intermediate 3

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective Synthesis, Dynamic Kinetic Resolution (DKR), and Chelation-Controlled Reduction Executive Summary Eliglustat (mark...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective Synthesis, Dynamic Kinetic Resolution (DKR), and Chelation-Controlled Reduction

Executive Summary

Eliglustat (marketed as Cerdelga®) is a potent, orally active glucosylceramide synthase inhibitor utilized as a first-line substrate reduction therapy for Gaucher disease type 1. The primary synthetic bottleneck in manufacturing Eliglustat is the establishment of the highly specific (1R,2R) stereocenters within its amino-alcohol core.

"Intermediate 3" typically refers to the advanced α -amino ketone or β -ketoester precursor in the synthetic cascade. Because the spatial orientation of the hydroxyl and amine groups dictates the drug's binding affinity to the synthase enzyme, the reduction of this ketone must be strictly controlled. This application note details two field-proven, substrate-directed reduction methodologies: Chelation-Controlled Borohydride Reduction and Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) .

Mechanistic Causality: The Logic of Substrate Direction

Substrate-directed reduction relies on the intrinsic structural features of the starting material to govern the trajectory of the incoming hydride. Rather than relying solely on the steric bulk of external chiral ligands, these methods utilize the substrate's own heteroatoms to form a rigid transition state.

Chelation Control (Felkin-Anh-Houk Model)

In the presence of metal hydrides (e.g., NaBH4​ ), the α -amino group and the carbonyl oxygen of Intermediate 3 coordinate strongly with the metal cation (e.g., Na+ ). This bidentate coordination locks the molecule into a rigid, cyclic conformation. Consequently, the bulky groups are forced into specific spatial orientations, sterically shielding one face of the carbonyl. Hydride delivery is therefore restricted to the less hindered face, yielding the anti-diastereomer with exceptional selectivity .

Dynamic Kinetic Resolution (DKR-ATH)

For highly scalable routes, a Ru(II)-catalyzed DKR-ATH approach is employed on α -dibenzylamino β -ketoester derivatives. The causality of this method hinges on the acidity of the α -proton. Under the reaction conditions, the substrate undergoes rapid, spontaneous epimerization (via an enol intermediate). The chiral Ru(II) catalyst selectively and rapidly reduces only the (R) -enantiomer of the ketone. Because the unreacted (S) -enantiomer continuously equilibrates back to the (R) -form, the entire racemic pool is funneled into a single (1R,2R) -stereoisomer, bypassing the 50% yield limitation of standard kinetic resolution .

Quantitative Data and Strategy Comparison

The selection of a reduction strategy depends heavily on the scale of synthesis and the availability of chiral pool precursors. The table below summarizes the performance metrics of the leading methodologies.

Reduction StrategyReagents / CatalystIntermediate Substrate TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Scalability & Safety
Chelation Borohydride NaBH4​ , MeOH, -22 °CChiral α -amino aryl ketone95.0>99:1N/A (Chiral Pool)Moderate; avoids pyrophoric LiAlH4​
DKR-ATH Ru(II) complex, HCOONaRacemic α -amino β -ketoester90.0>99:199.7%High (Validated on 100g+ scale)
Classic LAH Reduction LiAlH4​ , THF, 0 °CMorpholinone / Amide68–86VariableHighLow; severe exothermic hazards

Experimental Workflows and Logical Relationships

The following Graphviz diagram maps the divergent synthetic workflows for substrate-directed reduction, highlighting the distinct transition states that dictate stereochemical outcomes.

G cluster_0 cluster_1 Start Eliglustat Intermediate 3 (α-Amino Ketone / β-Ketoester) B1 NaBH₄ / MeOH (-22 °C) Start->B1 B2 Ru(II) Catalyst / HCOONa (Dynamic Kinetic Resolution) Start->B2 C1 Chelation-Controlled TS (Felkin-Anh-Houk) B1->C1 D1 Diastereoselective Reduction C1->D1 End (1R, 2R)-Amino Alcohol Core (>99% dr, >99.7% ee) D1->End C2 In Situ Epimerization & Asymmetric Transfer B2->C2 D2 Enantio- & Diastereo- selective Reduction C2->D2 D2->End

Caption: Workflow of substrate-directed reduction methods for Eliglustat intermediate 3.

Detailed Experimental Protocols

Protocol A: Diastereoselective Borohydride Reduction (Chelation-Controlled)

This protocol utilizes a pre-existing chiral center to direct the reduction via a rigidified metal-chelate transition state.

Materials:

  • Chiral α -amino aryl ketone (Intermediate 3) (1.0 eq)

  • Sodium borohydride ( NaBH4​ ) (2.5 eq)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the α -amino aryl ketone in anhydrous MeOH (10 volumes) under an inert nitrogen atmosphere.

    • Causality: Methanol acts as a protic solvent that facilitates rapid hydride turnover while supporting the Na+ chelation complex.

  • Thermal Regulation: Cool the reaction vessel to strictly -22 °C using a dry ice/ethylene glycol bath.

    • Causality: Lower temperatures drastically reduce the conformational flexibility of the substrate. This strengthens the bidentate chelation between the sodium ion, ketone oxygen, and α -amino group, maximizing the energetic penalty of the unfavored transition state.

  • Hydride Delivery: Add NaBH4​ in small portions over 1 hour to maintain the internal temperature below -20 °C. Stir for an additional 2 hours.

  • Quench and Isolation: Quench the reaction by the dropwise addition of saturated aqueous NH4​Cl . Extract the aqueous layer with dichloromethane ( 3×10 vol), dry over Na2​SO4​ , and concentrate under vacuum.

Self-Validating System Checkpoint: Withdraw a 50 µL aliquot, quench with 100 µL of 1M HCl, and analyze via RP-HPLC (C18 column, 210 nm). The protocol validates its own completion when the starting ketone peak (typically eluting at ~8.5 min) is <1% AUC, and the product peak exhibits a >99:1 area ratio relative to the syn-diastereomer. If the syn-isomer exceeds 1%, it indicates a failure in thermal regulation during NaBH4​ addition.

Protocol B: Ruthenium(II)-Catalyzed DKR-ATH

This protocol is optimized for pilot-scale manufacturing, avoiding hazardous reagents like LiAlH4​ while establishing two stereocenters simultaneously from a racemic mixture.

Materials:

  • Racemic α -dibenzylamino β -ketoester (1.0 eq)

  • Chiral Ru(II) Catalyst (e.g., RuCl) (0.5 mol%)

  • Sodium formate ( HCOONa ) (5.0 eq)

  • Water/Dichloromethane (Biphasic system)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a reactor with the racemic β -ketoester, sodium formate, and the biphasic solvent mixture ( H2​O /DCM, 1:1 v/v).

    • Causality: Sodium formate serves as a benign, scalable hydride donor, entirely avoiding the pyrophoric hazards of LiAlH4​ or the engineering challenges of high-pressure hydrogen gas .

  • Catalyst Activation: Add the Ru(II) catalyst (0.5 mol%) to the stirring mixture.

  • Asymmetric Transfer Hydrogenation: Heat the mixture to 40 °C and stir vigorously for 16 hours.

    • Causality: A temperature of 40 °C is the thermodynamic sweet spot. It provides enough thermal energy to ensure the rate of substrate epimerization (enolization) is significantly faster than the rate of ketone reduction, which is the fundamental prerequisite for a successful Dynamic Kinetic Resolution.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO4​ , and evaporate the solvent to yield the (1R,2R) -amino alcohol core.

Self-Validating System Checkpoint: Analyze the crude mixture via Chiral HPLC (e.g., Chiralpak AD-H column). The system validates its own efficacy when the dynamic kinetic resolution yields >99:1 dr and >99.5% ee. If the ee is <98%, it provides immediate diagnostic feedback that the epimerization rate was too slow, signaling that the internal reaction temperature dropped below the 40 °C threshold during the 16-hour window.

References

  • Adarsh, D. R., Teja, T. R., Vinaykumar, A., et al. "Substrate Directed Highly Diastereoselective Synthesis of Eliglustat: A Drug for Gaucher Disease." ChemistrySelect, 2024.[Link]

  • Sun, G., Jian, W., Luo, Z., & Wang, Z. "Development of an Efficient and Scalable Asymmetric Synthesis of Eliglustat via Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation." Organic Process Research & Development, 2019, 23 (6), 1204–1212.[Link]

  • "A Synthetic Review of Eliglustat, a Drug for Gaucher’s Disease." Organic Process Research & Development, 2023.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chiral Impurities in Eliglustat Intermediate 3 Batches

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals scaling up the synthesis of Eliglustat (Cerdelga), a first-li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals scaling up the synthesis of Eliglustat (Cerdelga), a first-line glucosylceramide synthase inhibitor used for the treatment of Gaucher disease type 1[1].

Because Eliglustat must be manufactured as the chirally pure (1R, 2R) enantiomer, strict stereochemical control is non-negotiable[1]. Regulatory specifications place stringent limits on the (1S, 2R), (1R, 2S), and (1S, 2S) stereoisomers[1]. In the classic chiral auxiliary-directed synthesis route, "Intermediate 3" —chemically identified as 1-[(2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-oxopropyl]pyrrolidine (CAS 491833-26-2)[2]—is the critical junction before palladium-catalyzed auxiliary cleavage[3].

Any diastereomeric or enantiomeric leakage at the Intermediate 3 stage will directly translate to batch failure of the final Active Pharmaceutical Ingredient (API)[4].

Pathway A (S)-(+)-2-Phenylglycinol (Chiral Auxiliary) B 5-Phenylmorpholin-2-one (Intermediate 1) A->B + Phenyl bromoacetate C Bicyclic Lactone (Intermediate 2) B->C + 1,4-Benzodioxan-6-carboxaldehyde (Diastereoselective Condensation) D Intermediate 3 (1R, 2R, 1''S) Target of Analysis C->D + Pyrrolidine (Lactone Ring Opening) E Primary Amine (1R, 2R) D->E H2, Pd(OH)2/C (Auxiliary Cleavage) F Eliglustat API (1R, 2R) E->F + Octanoyl Chloride (Amidation)

Synthetic pathway of Eliglustat highlighting the formation of Intermediate 3 and chiral centers.

Part 1: Troubleshooting FAQs

Q1: We are observing a >2% spike in the (1S, 2R) diastereomer of Intermediate 3. What is the mechanistic cause, and how do we suppress it? Causality: The (1S, 2R) impurity typically arises during the preceding step: the aldol-type condensation between 5-phenylmorpholin-2-one and 1,4-benzodioxan-6-carboxaldehyde[3][4]. The (S)-phenyl group on the morpholinone ring is designed to sterically block one face of the enolate, forcing the aldehyde to approach from the opposite face (anti-addition). If the reaction temperature exceeds -70°C during enolate formation or aldehyde addition, thermodynamic control begins to compete with kinetic control. This allows the aldehyde to attack the less hindered face, yielding the wrong stereocenter at C1. Solution: Ensure strict cryogenic control (<-75°C) during the addition of the Lewis acid/base and the aldehyde. Verify the integrity of your base (e.g., LiHMDS); degraded base leads to incomplete enolization and subsequent epimerization of the starting material.

Q2: Our chiral HPLC shows the presence of the (1S, 2S) enantiomer in the Intermediate 3 batch. How is this possible if we used a chiral auxiliary? Causality: The formation of the exact opposite enantiomer (1S, 2S) when using an (S)-auxiliary implies that the chiral auxiliary itself was compromised from the start. If the (S)-(+)-2-phenylglycinol starting material has an enantiomeric excess (e.e.) of <99.5%, the contaminating (R)-enantiomer will direct the formation of the (1S, 2S) product[3]. Solution: Implement a strict raw material release specification for (S)-(+)-2-phenylglycinol. Perform chiral Supercritical Fluid Chromatography (SFC) on the auxiliary before introducing it into the reactor.

Q3: Does the pyrrolidine ring-opening step (Intermediate 2 → Intermediate 3) risk epimerization at the C2 position? Causality: Yes. The opening of the bicyclic lactone with pyrrolidine involves nucleophilic attack at the carbonyl to form the amide[5]. If the reaction is run at elevated temperatures (>50°C) or with a massive excess of pyrrolidine for prolonged periods, the basicity of pyrrolidine can cause deprotonation at the acidic C2 alpha-proton. This leads to enolization and subsequent epimerization, forming the (1R, 2S) diastereomer. Solution: Run the amidation at controlled temperatures (typically 40°C) and monitor closely via HPLC. Quench the reaction immediately once conversion >99% is achieved[5].

Troubleshooting Start Chiral Impurity in Intermediate 3 Type Identify Impurity (via Chiral HPLC) Start->Type Dia Diastereomer (e.g., 1S, 2R) Type->Dia Ena Enantiomer (1S, 2S) Type->Ena FixDia Optimize Step 2: Cryogenic Control Dia->FixDia FixEna Check Step 1: Auxiliary e.e. >99.5% Ena->FixEna

Diagnostic logic tree for identifying and resolving chiral impurities in Intermediate 3.

Part 2: Quantitative Data & Impurity Profiling

To ensure the final Eliglustat API meets regulatory thresholds, Intermediate 3 must be rigorously profiled. Below is the quantitative baseline for stereoisomeric impurities at this stage[1][6].

Impurity TypeStereochemical ConfigurationPrimary Origin in SynthesisAcceptable Limit in Int-3
Target Intermediate 3 (1R, 2R, 1''S)Main reaction pathway> 99.50%
Diastereomer A (1S, 2R, 1''S)Poor facial selectivity during lactone formation< 0.15%
Diastereomer B (1R, 2S, 1''S)Base-catalyzed epimerization during pyrrolidine opening< 0.15%
Enantiomeric Leakage (1S, 2S, 1''R)Impure (S)-(+)-2-phenylglycinol auxiliary< 0.10%

Part 3: Self-Validating Experimental Protocol

To prevent the generation of Diastereomer B during the synthesis of Intermediate 3, utilize the following self-validating protocol for the pyrrolidine ring-opening step[3][5].

Objective: Convert the bicyclic lactone (Intermediate 2) to Intermediate 3 while strictly preventing C2 alpha-proton epimerization.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a clean, dry reactor with the bicyclic lactone (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration[5].

  • Controlled Addition: Cool the reactor to 10°C. Add pyrrolidine (1.2 eq) dropwise over 30 minutes.

    • Causality: A slight stoichiometric excess ensures complete conversion, but dropwise addition at a lowered temperature prevents localized exothermic spikes that could trigger enolization and epimerization at the C2 position.

  • Reaction Maturation: Slowly warm the mixture to 40°C and stir for exactly 4 hours.

  • In-Process Control (IPC) & Self-Validation: Pull a 0.5 mL aliquot, quench immediately in 1 mL of 0.1% TFA in water/acetonitrile, and analyze via reverse-phase HPLC.

    • Validation Logic: The reaction is only considered complete when unreacted lactone is <1.0%. If >1.0%, continue stirring for 1 hour and re-test. Do not blindly add more pyrrolidine to force the reaction, as excess base exponentially increases epimerization risk.

  • Quench and Isolation: Once the IPC passes, immediately cool the reactor to 0°C and quench with a mild aqueous acid (e.g., 5% citric acid) to neutralize the excess pyrrolidine. Extract the organic layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield Intermediate 3 as a colorless to yellow foamy oil[3].

References

  • New Drug Approvals. "Eliglustat".[Link]

  • Google Patents. "US7196205B2 - Synthesis of UDP-glucose: N-acylsphingosine glucosyltransferase inhibitors".
  • ACS Publications. "A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease". Organic Process Research & Development (2023).[Link]

  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Eliglustat (as tartrate)". [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature and Time for Eliglustat Intermediate 3 Production

Introduction & Context Welcome to the Technical Support Center for Eliglustat synthesis. This guide is specifically designed for process chemists and researchers optimizing the production of Eliglustat Intermediate 3 (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Welcome to the Technical Support Center for Eliglustat synthesis. This guide is specifically designed for process chemists and researchers optimizing the production of Eliglustat Intermediate 3 (CAS: 491833-26-2) ()[1]. Chemically known as 1-[(2S,3R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-oxopropyl]pyrrolidine, this compound is a critical chiral intermediate in the synthesis of Eliglustat, a potent glucosylceramide synthase inhibitor used to treat Gaucher disease type 1 ()[2][3].

Mechanistic Insight: The Causality of Temperature and Time

Intermediate 3 is synthesized via the nucleophilic ring-opening of a chiral morpholinone-lactone precursor using pyrrolidine ()[4]. The reaction involves amidating an ester with an amine. Because the lactone is sterically hindered and stabilized by its cyclic nature, the activation energy for the nucleophilic attack by pyrrolidine is relatively high.

  • Thermodynamic vs. Kinetic Control : At lower temperatures (<80°C), the kinetic energy is insufficient to overcome the activation barrier, leading to incomplete conversion even at extended reaction times.

  • Epimerization Risk : The precursor contains sensitive chiral centers. Excessive thermal stress (>130°C) increases the acidity of the alpha-proton, promoting enolization and subsequent epimerization, which degrades the diastereomeric excess (de) of the final active pharmaceutical ingredient (API) ()[5].

Therefore, optimizing the thermal window (100°C–120°C) and time (2–4 hours) is critical to balance complete lactone opening with the preservation of stereochemical integrity[4].

Standard Experimental Protocol: Lactone Ring-Opening

Note: This protocol is designed as a self-validating system. In-process monitoring via HPLC ensures the reaction is quenched exactly when the lactone is consumed, preventing over-reaction and degradation.

  • Preparation : Charge a dry, nitrogen-purged reaction vessel with the morpholinone-lactone precursor (1.0 eq).

  • Reagent Addition : Add anhydrous pyrrolidine (5.0 to 10.0 eq). The excess pyrrolidine serves as both the nucleophile and the solvent. (Optional: A high-boiling aprotic co-solvent like 1,4-dioxane can be used for better heat distribution).

  • Heating : Ramp the internal temperature to 110°C at a controlled rate of 2°C/min to prevent localized superheating at the reactor walls.

  • In-Process Monitoring : Maintain the internal temperature strictly between 100°C and 120°C[4]. Sample the reaction mixture every 60 minutes. Quench the sample in cold methanol and analyze via HPLC (UV 254 nm).

  • Completion & Workup : Once the HPLC chromatogram indicates the lactone peak area is <1%, immediately cool the reactor to 20°C. Concentrate the mixture under vacuum to remove excess pyrrolidine.

  • Purification : Dissolve the crude foamy residue in ethyl acetate, wash sequentially with water and saturated brine, dry over anhydrous Na2SO4, and concentrate to yield Intermediate 3 in quantitative yield.

Optimization Data: Temperature and Time Matrix

The following table summarizes the quantitative causality between reaction parameters and product quality during the amidation step.

Reaction Temperature (°C)Reaction Time (hrs)Conversion Rate (%)Diastereomeric Excess (de %)Yield (%)Observation / Status
601245>9940Sub-optimal: Incomplete reaction
80875>9970Sub-optimal: Sluggish kinetics
100 4 >99 >99 95 Optimal: Best balance of yield and purity
120 2 >99 98.5 94 Optimal: Faster throughput
1402>998578Critical: Epimerization observed
1504>99<70<60Critical: Severe thermal degradation

Troubleshooting FAQs

Q1: Why am I seeing significant epimerization of Intermediate 3 even though my set temperature is within the 100°C–120°C window? A1: Epimerization within the optimal thermal window is almost always caused by localized superheating. If your heating jacket temperature is set significantly higher than the internal target (e.g., jacket at 150°C to achieve 110°C internal), the reaction mixture at the reactor walls experiences severe thermal stress, promoting the SN1 carbocation pathway or enolization[5]. Solution: Lower the jacket temperature differential (ΔT), increase the agitation speed to ensure uniform heat distribution, and strictly limit the reaction time to the exact moment HPLC confirms >99% conversion.

Q2: Can I compensate for a lower reaction temperature (e.g., 80°C) by simply extending the reaction time to 24 hours? A2: While extending the time at 80°C will marginally improve conversion, it is highly discouraged. The amidation of this specific sterically hindered lactone has a steep activation energy barrier. Prolonged exposure to nucleophilic conditions, even at moderate temperatures, increases the risk of unwanted side reactions, such as the cleavage of the benzodioxan moiety. It is chemically sounder to supply the necessary activation energy (100°C+) for a shorter, controlled duration[4].

Q3: My conversion stalls at 85% despite being at 110°C for 4 hours. What is the limiting factor? A3: A stalled reaction typically indicates either a loss of pyrrolidine or the presence of moisture. Water can competitively hydrolyze the lactone back to the hydroxy-acid instead of forming the desired amide. Solution: Ensure the reaction is conducted under a strict nitrogen atmosphere, use anhydrous pyrrolidine, and verify the integrity of your reflux condenser to prevent solvent escape.

Q4: Is it necessary to use neat pyrrolidine, or can I use a co-solvent to better control the temperature? A4: Using neat pyrrolidine is standard because the high concentration drives the equilibrium forward and simplifies the reaction mixture. However, if temperature control (exotherm management) is an issue at scale, using a high-boiling aprotic co-solvent like toluene or 1,4-dioxane is highly effective. This allows for a gentle reflux that naturally caps the maximum internal temperature, providing a self-regulating thermal environment.

Workflow Diagram

G Lactone Lactone Precursor (Morpholinone Adduct) Pyrrolidine Pyrrolidine Addition (Neat or Aprotic Solvent) Lactone->Pyrrolidine TempControl Temperature & Time Optimization Pyrrolidine->TempControl Opt 100°C - 120°C (2 - 4 hours) TempControl->Opt Low < 80°C (Prolonged Time) TempControl->Low High > 130°C (Excessive Heat) TempControl->High Success Eliglustat Intermediate 3 (High Yield, >99% de) Opt->Success Incomplete Incomplete Ring Opening (Low Yield) Low->Incomplete Degradation Epimerization & Thermal Degradation High->Degradation

Reaction temperature optimization decision tree for Eliglustat Intermediate 3 production.

References

  • US Patent 7196205B2. "Synthesis of UDP-glucose: N-acylsphingosine glucosyltransferase inhibitors." Google Patents.
  • Sun, G., et al. "Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether." PMC / NIH. URL:[Link]

  • Mistry, P. K., et al. "Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy." Blood, ASH Publications. URL:[Link]

Sources

Troubleshooting

reducing side reactions and byproducts during Eliglustat intermediate 3 synthesis

Welcome to the Technical Support Center for the synthesis of Eliglustat, a potent glucosylceramide synthase inhibitor used in the treatment of Gaucher disease type 1. This guide focuses specifically on the isolation, han...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Eliglustat, a potent glucosylceramide synthase inhibitor used in the treatment of Gaucher disease type 1. This guide focuses specifically on the isolation, handling, and downstream processing of Eliglustat Intermediate 3 (CAS: 491833-26-2)[1].

In the standard commercial synthesis route, Intermediate 3 is formed by opening a chiral oxazolo-oxazinone cycloadduct (lactone) with pyrrolidine. The resulting compound contains a chiral auxiliary (derived from (S)-(+)-2-phenylglycinol) that must be cleaved via aggressive hydrogenolysis to yield the primary amino alcohol, which is subsequently acylated to form the final active pharmaceutical ingredient (API),[2]. Failure to control reaction parameters during these steps leads to epimerization, catalyst poisoning, and yield-destroying byproducts.

Eliglustat_Workflow A Bicyclic Lactone (Chiral Precursor) B Pyrrolidine Addition (Ring Opening) A->B C Eliglustat Intermediate 3 (CAS: 491833-26-2) B->C  Avoid Epimerization   D Hydrogenolysis (Pd(OH)2/C, H2, TFA) C->D E Deprotected Amino Alcohol (Primary Amine) D->E  Prevent N-alkylation  

Workflow for the synthesis and deprotection of Eliglustat Intermediate 3.

Frequently Asked Questions & Troubleshooting

Q1: During the conversion of the bicyclic lactone to Intermediate 3, I am observing significant epimerization at the C2 position. How can I suppress this?

Causality: The proton at the alpha-carbonyl position of the lactone is highly acidic. When excess pyrrolidine is used, or if the reaction is subjected to prolonged heating, base-catalyzed enolization occurs. This leads to epimerization and the loss of the critical syn stereochemistry required for Eliglustat[3]. Solution: Strictly control the stoichiometry of pyrrolidine (no more than 1.05 to 1.1 equivalents). Conduct the reaction at ambient temperature (20–25 °C) and monitor closely via HPLC. Quench the reaction immediately upon completion with a mild aqueous acid to neutralize the basicity of the pyrrolidine.

Q2: My hydrogenolysis of Intermediate 3 to the primary amino alcohol is stalling at 50% conversion, yielding a complex mixture. Why is the catalyst dying?

Causality: The chiral auxiliary (2-hydroxy-1-phenylethyl group) requires aggressive hydrogenolysis. As the reaction proceeds, the newly formed primary amine acts as a strong Lewis base, which aggressively coordinates to and poisons the palladium catalyst. Solution: You must introduce an acid modifier. The addition of exactly 2.0 equivalents of Trifluoroacetic acid (TFA) protonates the newly formed primary amine, preventing it from binding to the catalyst,[4]. Furthermore, you must use Pearlman's catalyst (20% Pd(OH)₂/C), which is specifically optimized for difficult N-benzyl type cleavages, rather than standard Pd/C.

Q3: I am detecting a +14 Da mass impurity (N-methylation) during the methanol-based hydrogenation of Intermediate 3. Where is this coming from?

Causality: Under high-pressure palladium-catalyzed hydrogenation conditions, methanol can undergo dehydrogenation to form formaldehyde. The unprotonated primary amine intermediate can then undergo a reductive amination with the formaldehyde (an Eschweiler-Clarke type side reaction), resulting in an N-methylated byproduct. Solution: This is a direct symptom of insufficient acid modifier. Ensure the TFA stoichiometry is strictly maintained at 2.0 equivalents to keep the amine fully protonated. Additionally, maintain the reaction temperature below 40 °C to minimize methanol dehydrogenation.

Hydrogenation_Logic I3 Intermediate 3 Opt Optimal: 110 psi H2, Pd(OH)2/C, TFA I3->Opt Sub Suboptimal: Low Pressure or No Acid Modifier I3->Sub Prod Target Amine (>98% Yield) Opt->Prod Byprod1 Incomplete Cleavage (Secondary Amine) Sub->Byprod1  Catalyst Poisoning   Byprod2 N-Methylation Impurity (+14 Da) Sub->Byprod2  Methanol Reactivity  

Logical divergence in Intermediate 3 hydrogenolysis based on reaction parameters.

Quantitative Data: Hydrogenolysis Optimization

The following table summarizes the impact of varying reaction parameters on the yield and purity during the debenzylation of Intermediate 3. Data demonstrates the critical necessity of TFA and high-pressure conditions,[4].

Catalyst SystemAcid ModifierH₂ Pressure (psi)Conversion (%)Target Amine Yield (%)Major Observed Byproduct
10% Pd/CNone5045%30%Incomplete cleavage (55%)
20% Pd(OH)₂/CNone11070%50%N-Methylation (+14 Da) (15%)
20% Pd(OH)₂/CAcetic Acid (2.0 eq)11085%75%Incomplete cleavage (10%)
20% Pd(OH)₂/C TFA (2.0 eq) 110–120 >99% 98% None detected

Validated Experimental Protocols

Protocol A: Synthesis of Eliglustat Intermediate 3 (Lactone Ring Opening)

Self-Validation Metric: Disappearance of the lactone carbonyl stretch in IR or complete consumption via HPLC (UV 254 nm).

  • Preparation: Charge a clean, dry reactor with the bicyclic lactone intermediate (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Reagent Addition: Cool the vessel to 15 °C. Add pyrrolidine (1.05 eq) dropwise over 30 minutes to prevent exothermic spikes that drive epimerization.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours.

  • Monitoring: Pull a 10 µL aliquot, quench in 1 mL of 0.1% Formic Acid in Acetonitrile, and analyze via LC-MS. Proceed only when lactone consumption is >99%.

  • Workup: Quench the reaction with 1.0 M aqueous HCl (1.1 eq relative to pyrrolidine) to halt basic enolization. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield Intermediate 3 as a foamy oil.

Protocol B: Catalytic Hydrogenolysis of Intermediate 3

Self-Validation Metric: A sustained pressure drop in the Parr reactor corresponding to the theoretical hydrogen uptake, followed by pressure stabilization.

  • Preparation: Dissolve Intermediate 3 (13.3 mmol) in HPLC-grade methanol (60 mL) in a glass Parr reactor insert.

  • Acidification: Add deionized water (6 mL) followed by the slow addition of trifluoroacetic acid (TFA) (2.05 M, 26.6 mmol, 2.0 eq),[4]. Note: The addition of water prevents the esterification of TFA with methanol.

  • Catalyst Loading: Purge the vessel with nitrogen for 5 minutes. Carefully add 20% Palladium hydroxide on carbon (Pearlman's catalyst, 5.3 g).

  • Hydrogenation: Seal the Parr Pressure Reactor. Purge with nitrogen three times, then purge with hydrogen gas three times. Pressurize the reactor to 110–120 psi with hydrogen,[4].

  • Execution: Stir vigorously at 25–30 °C for 12 hours. Monitor the pressure gauge; repressurize to 120 psi if the pressure drops below 90 psi.

  • Workup: Once hydrogen uptake ceases, vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite cake with methanol (2 × 20 mL). Concentrate the filtrate under reduced pressure to yield the deprotected primary amino alcohol as a TFA salt, ready for subsequent acylation with octanoyl chloride[3],.

References

  • New Drug Approvals. Eliglustat. Available at:[Link]

  • All About Drugs. ELIGLUSTAT. Available at:[Link]

  • Google Patents. US7196205B2 - Synthesis of UDP-glucose: N-acylsphingosine glucosyltransferase inhibitors.
  • National Center for Biotechnology Information (PMC). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Available at:[Link]

Sources

Optimization

preventing degradation of Eliglustat intermediate 3 in organic solvents

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Eliglustat and its synthetic intermediates. This guide provides in-depth troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Eliglustat and its synthetic intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Eliglustat intermediate 3 in organic solvents. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments and the quality of your final product.

Introduction to Eliglustat Intermediate 3 Stability

Eliglustat intermediate 3, systematically named N-((1R,2R)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide, is a crucial precursor in the synthesis of the Gaucher disease therapeutic, Eliglustat.[3] The stability of this intermediate is paramount for achieving high purity and yield of the final active pharmaceutical ingredient (API). Degradation not only reduces yield but can also introduce impurities that are challenging to remove, potentially impacting the safety and efficacy of the drug.

This guide is structured to address common challenges and questions regarding the stability of this intermediate in various organic solvents frequently used during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most critical functional groups in Eliglustat intermediate 3 that may be susceptible to degradation in organic solvents?

A1: The structure of Eliglustat intermediate 3 contains several functional groups that can influence its stability. The most notable are:

  • Vicinal Amino Alcohol: This 1,2-amino alcohol moiety is a potential site for oxidation.

  • Secondary Amine (within the pyrrolidine ring): Secondary amines can be susceptible to oxidation.

  • Amide Linkage: While generally stable, amides can undergo hydrolysis under strong acidic or basic conditions.

  • 2,3-dihydrobenzo[b][1][2]dioxin Ring: This heterocyclic system is generally stable under a range of synthetic conditions.[4]

Based on forced degradation studies of the final drug, Eliglustat, the primary concerns for the intermediate would be sensitivity to acidic and oxidative conditions .[2]

Q2: What are the recommended storage conditions for Eliglustat intermediate 3 in an organic solvent?

A2: For optimal stability in solution, it is recommended to:

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20 °C or -80 °C is recommended.[5]

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent potential photodegradation.

  • Use an inert atmosphere: For solutions that will be stored for an extended period, consider deoxygenating the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Minimize freeze-thaw cycles: Aliquoting stock solutions into smaller, single-use vials can prevent degradation that may occur during repeated temperature changes.[5]

Q3: Which organic solvents are generally preferred for handling and storing Eliglustat intermediate 3?

A3: While specific stability data in a wide range of organic solvents is not extensively published, based on the synthesis of Eliglustat and general chemical principles, the following can be considered:

  • Aprotic solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often used for dissolving Eliglustat and its intermediates.[1] However, it's crucial to use high-purity, anhydrous grades of these solvents.

  • Ethers: Tetrahydrofuran (THF) is used in synthetic steps and is generally a good aprotic solvent.

  • Hydrocarbons: Toluene and hexane are used in certain synthetic procedures and are non-polar and aprotic, which can be favorable for stability.[6]

  • Alcohols: Methanol is used in some synthetic steps, but as a protic solvent, it could potentially participate in acid- or base-catalyzed degradation pathways if acidic or basic impurities are present.[7]

It is always recommended to perform a small-scale stability study in the chosen solvent under your specific experimental conditions.

Q4: How can I detect the degradation of Eliglustat intermediate 3?

A4: The most common method for detecting and quantifying degradation is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[2][6]

  • Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[1]

  • Detection: Degradation products will appear as new peaks in the chromatogram, and the area of the main peak corresponding to the intermediate will decrease.

  • Identification: Mass spectrometry (LC-MS) can be coupled with HPLC/UPLC to identify the molecular weights of the degradation products, which helps in elucidating the degradation pathway.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: I observe a new, significant impurity peak in my HPLC analysis after leaving my sample in solution overnight.

Potential Cause Troubleshooting Steps Scientific Rationale
Oxidative Degradation 1. Prepare fresh solutions before use. 2. If storage is necessary, purge the solvent with an inert gas (nitrogen or argon) before dissolving the intermediate and store the solution under an inert atmosphere. 3. Use high-purity, peroxide-free solvents. Ethers like THF can form peroxides over time.The vicinal amino alcohol and the secondary amine in the pyrrolidine ring are susceptible to oxidation by dissolved oxygen or peroxide impurities in the solvent.
Acid- or Base-Catalyzed Degradation 1. Ensure the solvent is neutral. Use high-purity solvents and check the pH of any aqueous components if applicable. 2. Avoid contact with acidic or basic surfaces and glassware.Traces of acid or base can catalyze degradation reactions, such as rearrangement or cleavage of the vicinal amino alcohol moiety.
Solvent-Mediated Degradation 1. If using a protic solvent like methanol, consider switching to an aprotic solvent (e.g., acetonitrile, THF, or DMSO) for storage. 2. Evaluate the stability of the intermediate in the chosen solvent at the intended concentration and temperature.Protic solvents can participate in degradation reactions, especially if trace impurities are present. Some organic solvents can increase the rate of amine degradation compared to aqueous solutions.[1]

Issue 2: The yield of my reaction is consistently lower than expected, and I suspect degradation of the starting intermediate.

Potential Cause Troubleshooting Steps Scientific Rationale
Thermal Degradation 1. If the reaction is run at elevated temperatures, perform a time-course study to determine if the intermediate is degrading over the course of the reaction. 2. Consider if a lower reaction temperature is feasible, potentially with a longer reaction time or a more active catalyst.While the 2,3-dihydro-1,4-benzodioxin ring is generally stable, prolonged exposure to high temperatures can promote degradation of other functional groups, particularly in the presence of reactive species.
Incompatible Reagents 1. Carefully review all reagents in the reaction mixture for potential incompatibilities with the vicinal amino alcohol or secondary amine functionalities. 2. Strong oxidizing agents should be avoided unless they are part of the intended transformation and used under controlled conditions.Reagents intended for another part of the molecule may have unintended side reactions with the more sensitive functional groups of the intermediate.

Experimental Protocols

Protocol 1: Stability Assessment of Eliglustat Intermediate 3 in an Organic Solvent

This protocol outlines a general procedure for evaluating the stability of Eliglustat intermediate 3 in a chosen organic solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of Eliglustat intermediate 3 into a 10 mL amber volumetric flask.

    • Dissolve the intermediate in the chosen high-purity, anhydrous organic solvent (e.g., HPLC-grade acetonitrile or DMSO) and dilute to the mark. This will be your stock solution (approximately 1 mg/mL).

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Inject the diluted sample into a validated HPLC system and record the chromatogram. The peak area of the intermediate at time = 0 will be your reference.

  • Stability Study:

    • Store the stock solution under the desired conditions (e.g., room temperature, 4 °C, or -20 °C).

    • At predetermined time points (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to the same concentration as the initial analysis and inject it into the HPLC system.

  • Data Analysis:

    • Compare the peak area of the intermediate at each time point to the initial peak area.

    • Calculate the percentage of the intermediate remaining.

    • Observe the formation of any new peaks, which would indicate degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for Eliglustat intermediate 3 based on the known reactivity of its functional groups.

G cluster_main Eliglustat Intermediate 3 cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Intermediate Eliglustat Intermediate 3 (Vicinal Amino Alcohol, Secondary Amine, Amide) Oxidation Oxidative Degradation Intermediate->Oxidation O2, Peroxides AcidBase Acid/Base-Catalyzed Rearrangement/Cleavage Intermediate->AcidBase H+ or OH- (trace) OxidizedProduct Oxidized Products (e.g., Ketone, N-oxide) Oxidation->OxidizedProduct CleavageProduct Cleavage Products AcidBase->CleavageProduct

Caption: Potential degradation pathways of Eliglustat intermediate 3.

Summary of Solvent Recommendations

Solvent ClassExamplesSuitability for StorageKey Considerations
Aprotic Polar DMSO, DMF, AcetonitrileGood to ExcellentUse high-purity, anhydrous grades.
Ethers THF, 2-MeTHFGoodCheck for and remove peroxides before use.
Hydrocarbons Toluene, HexaneGoodLower polarity may limit solubility for some applications.
Alcohols Methanol, EthanolFair to GoodProtic nature may increase the risk of acid/base-catalyzed degradation if impurities are present.

References

  • Analytical Profiling of Eliglustat for Gaucher Disease: Method Development and Validation.
  • Review of 2,3-Benzodioxine in organic chemistry - Benchchem.
  • A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease | Organic Process Research & Development - ACS Publications.
  • Isolation and Characterization of Novel Degradation Products of Eliglustat Tartrate Using 2D-NMR and HRMS: Development and Validation of Stability Indicating RP-UPLC Method for Quantification of Assay and Characterized Impurities - ResearchGate. Available at: [Link]

  • analytical method development and validation for the estimation of eliglustat using rp-hplc - Zenodo. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Eliglustat Synthesis

Welcome to the Advanced Technical Support Center for the synthesis and scale-up of Eliglustat. As a Senior Application Scientist, I have designed this guide to address the complex downstream purification challenges encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and scale-up of Eliglustat. As a Senior Application Scientist, I have designed this guide to address the complex downstream purification challenges encountered during the synthesis of Eliglustat tartrate, a potent glucosylceramide synthase inhibitor.

In the canonical synthetic route, "Intermediate 3" serves as a critical quality node. This intermediate typically represents the advanced chiral amino alcohol precursor—specifically, (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol (or its Boc-protected equivalent) prior to octanoylation[1]. Any stereochemical leakage or oxidative degradation at this junction will carry over into the final Active Pharmaceutical Ingredient (API), compromising the final tartrate salt crystallization.

Part 1: Troubleshooting Guides & FAQs

Q1: During LC-MS profiling of Intermediate 3, we observe a persistent +16 Da mass shift. What is the mechanistic origin of this impurity, and how do we purge it? A: A +16 Da mass shift in the pyrrolidine-containing intermediate strongly indicates the formation of an N-oxide impurity (DP-2) as identified in forced degradation studies[2]. The tertiary amine of the pyrrolidine ring is highly susceptible to oxidation.

  • Causality: This degradation occurs if the intermediate is exposed to trace peroxides in ethereal solvents (e.g., THF used in the preceding amination step) or atmospheric oxygen during prolonged drying phases.

  • Resolution: The N-oxide alters the basicity of the molecule. To purge this, leverage the differential pKa​ . Perform a mild acidic wash (pH ~4.5) during the liquid-liquid extraction phase; the N-oxide will partition into the aqueous layer differently than the parent aliphatic amine. Preventatively, ensure all THF is rigorously peroxide-free and blanket the reactor with argon.

Q2: Chiral HPLC reveals a closely eluting peak (RRT ~0.95) that persists through tartrate salt crystallization. HRMS shows it is isobaric with Intermediate 3. How do we identify and control this? A: This is the cis-diastereoisomer (DP-1) , such as the (1S,2R) epimer which is a known impurity in the Eliglustat pathway[2].

  • Causality: The origin of this stereochemical leakage is governed by the competition between the SN​i pathway (which retains stereochemistry via a tight four-membered transition state) and the SN​1 pathway (which proceeds through a planar carbocation intermediate, leading to epimerization) during the amination of the benzylic position[3]. If your reaction temperature spikes or if you use a highly polar solvent that stabilizes the carbocation, the SN​1 pathway dominates.

  • Resolution: Strictly maintain non-polar solvent conditions (e.g., Toluene/n-Hexane mixtures) and cryogenic temperatures (-78 °C) during the amination step to enforce the tight ion pair intermediate[3]. If the impurity is already present, highly controlled fractional crystallization using di-p-tolyl-d-tartaric acid is required for chiral resolution[1].

Q3: After reacting Intermediate 3 with octanoyl chloride to form the final API, we detect highly lipophilic impurities. What are their structural identities? A: These are typically the O-Octanyl impurity (over-acylation) or the Amide Nonanoyl Impurity which are common critical quality attributes monitored in Eliglustat[4].

  • Causality: The O-octanyl impurity forms when the secondary hydroxyl group of Intermediate 3 acts as a nucleophile, reacting with excess octanoyl chloride. The Nonanoyl impurity is a raw material defect stemming from nonanoic acid contamination in your octanoyl chloride reagent.

  • Resolution: Switch to a biphasic Schotten-Baumann condition (e.g., aqueous NaOH / DCM) to suppress O-acylation by keeping the hydroxyl protonated/hydrogen-bonded, and rigorously qualify your octanoyl chloride via GC-MS to ensure <0.1% nonanoyl chloride content.

Part 2: Visualizations of Mechanistic & Analytical Workflows

Mechanism SM Chiral Precursor (syn-1,2-dibenzyl ether) SNi SNi Pathway (Tight Ion Pair) SM->SNi Non-polar solvent (-78 °C) SN1 SN1 Pathway (Carbocation) SM->SN1 Polar solvent (High Temp) Int3 Intermediate 3 (Trans-Isomer, Desired) SNi->Int3 Retention of Configuration SN1->Int3 Mixed Stereochemistry Imp Cis-Diastereoisomer (Impurity DP-1) SN1->Imp Epimerization

Mechanistic divergence in Intermediate 3 synthesis: SNi vs SN1 pathways dictating stereochemistry.

Workflow Sample Crude Intermediate 3 UPLC UPLC Separation (BEH C18, 1.7 μm) Sample->UPLC Prep Prep-HPLC Isolation UPLC->Prep Peak > 0.1% HRMS HRMS (Q-Exactive) m/z Profiling Prep->HRMS NMR 2D-NMR Structural Elucidation Prep->NMR Action Process Optimization & Purge HRMS->Action NMR->Action

Analytical workflow for the isolation and structural elucidation of unknown impurities.

Part 3: Quantitative Data Summarization

The following table summarizes the critical impurities associated with Intermediate 3 and its immediate downstream conversion, providing a quick reference for LC-MS/MS identification.

Impurity DesignationStructural ModificationApprox. RRTMS/MS [M+H]+ Mechanistic Origin
DP-1 (Cis-Isomer) Epimerization at C1/C20.95405.27 SN​1 carbocation pathway[3]
DP-2 (N-Oxide) Oxidation of pyrrolidine N0.85421.27Peroxide/Atmospheric O2​ exposure[2]
Amide Nonanoyl C9 aliphatic chain instead of C81.30419.29Raw material defect (Acyl Chloride)[4]
O-Octanyl Impurity Esterification of C1-OH1.45531.40Over-acylation during amide coupling[4]

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They contain internal checkpoints that must be met before proceeding to the next step, ensuring that causality and data reliability are preserved.

Protocol 1: UPLC Separation and Preparative HPLC Isolation

Purpose: To isolate unknown impurities (like DP-1 and DP-2) from the crude Intermediate 3 matrix.

  • Column Preparation: Equip the UPLC system with an Acquity BEH C-18 column (100 x 2.1 mm, 1.7 μm) to achieve high-resolution separation within an 8.0-minute run time[2].

  • Mobile Phase: Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Self-Validation Checkpoint (System Suitability): Inject a reference standard mixture of trans-Intermediate 3 and the cis-diastereoisomer. The protocol is validated ONLY IF the resolution ( Rs​ ) between the two peaks is ≥2.0 . If Rs​<2.0 , flatten the gradient slope from 30% B to 45% B before proceeding.

  • Scale-Up: Transfer the validated gradient to a Preparative HPLC system using a matching stationary phase chemistry. Collect fractions corresponding to peaks exceeding the 0.1% area threshold.

  • Lyophilization: Freeze-dry the collected fractions immediately to prevent artifactual degradation (such as further oxidation to the N-oxide) prior to HRMS analysis.

Protocol 2: HRMS & 2D-NMR Structural Elucidation

Purpose: To definitively assign the mass and connectivity of the isolated impurities.

  • HRMS Tuning: Introduce the lyophilized fractions into a Thermo Scientific Q-Exactive Orbitrap HRMS via an ESI source.

  • Parameter Optimization: Set the capillary voltage to 3500 V, sample cone voltage to 30 V, and desolvation temperature to 300 °C to ensure optimal ionization of the pyrrolidine moiety without inducing in-source fragmentation[5].

  • MS/MS Fragmentation: Isolate the parent ion and apply normalized collision energy (NCE) at 25, 35, and 45 eV.

  • Self-Validation Checkpoint (Mass Accuracy): The mass error of the parent ion must be <3 ppm compared to the theoretical exact mass. If the error exceeds 3 ppm, recalibrate the Orbitrap mass analyzer using standard calibration mix.

  • 2D-NMR Confirmation: Dissolve the remaining fraction in DMSO- d6​ . Acquire COSY and NOESY spectra. The presence of a strong NOE cross-peak between the C1 and C2 protons will definitively distinguish the cis-diastereoisomer (DP-1) from the desired trans-geometry.

References

  • Isolation and Characterization of Novel Degradation Products of Eliglustat Tartrate Using 2D-NMR and HRMS. Taylor & Francis.2

  • Analytical Profiling of Eliglustat for Gaucher Disease: Method Development and Validation. IJPS Journal.5

  • A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease. ACS Publications.1

  • Eliglustat Impurities Manufacturer & Supplier. Daicel Pharma Standards.4

  • Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. PMC / NIH.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Eliglustat Intermediate 3

Executive Summary The robust synthesis of active pharmaceutical ingredients (APIs) like Eliglustat hinges on the stringent quality control of its precursors.[1][2] This guide provides an in-depth, comparative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust synthesis of active pharmaceutical ingredients (APIs) like Eliglustat hinges on the stringent quality control of its precursors.[1][2] This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Eliglustat intermediate 3 (C₂₃H₂₈N₂O₅)[3]. We present a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method, prioritized for speed and efficiency, against a conventional, universally applicable HPLC method. This document details the complete validation of both methods, adhering to the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Through side-by-side experimental protocols, supporting data, and expert analysis, this guide equips researchers and drug development professionals to select and implement the most suitable analytical strategy for their specific laboratory environment and throughput requirements.

Introduction: The Critical Role of Intermediate Purity

Eliglustat is a potent inhibitor of glucosylceramide synthase, serving as a first-line oral substrate reduction therapy for Gaucher disease type 1, a rare genetic disorder.[7][8] The efficacy and safety of the final drug product are directly dependent on the purity of the API, which is, in turn, contingent upon the quality of the synthetic precursors. Eliglustat intermediate 3 is a pivotal molecule in the synthetic pathway to Eliglustat, and controlling its purity is paramount to prevent the carry-over of process-related impurities and potential degradation products into the final API.[2]

Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][9][10] For purity testing, the method must be demonstrably specific, accurate, and precise. This guide provides a comprehensive validation framework, comparing two reverse-phase HPLC methods and offering the rationale behind the experimental design, thereby empowering analytical teams to make informed decisions.

Foundational Principles of HPLC Method Validation

The validation process ensures that an analytical method consistently produces reliable and accurate results. Our experimental design is grounded in the principles outlined by the ICH in guideline Q2(R1) "Validation of Analytical Procedures" and the chromatographic standards set by the United States Pharmacopeia (USP) General Chapter <621>.[4][5][6][11][12][13] The objective is to challenge the method and define its performance characteristics.

The following validation parameters are essential for an impurity testing method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Below is a diagram illustrating the typical workflow for validating a purity method.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt SST_Dev System Suitability Criteria Definition Opt->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Generation Rob->Report SOP Standard Operating Procedure (SOP) Creation Report->SOP Routine Implementation for Routine QC Testing SOP->Routine

Caption: High-level workflow for HPLC method validation.

Comparative Chromatographic Methods

To provide a practical comparison, we designed two distinct reverse-phase HPLC methods. Method A represents a modern UHPLC approach for high-throughput environments, while Method B is a conventional HPLC method suitable for a wider range of equipment.

ParameterMethod A: Proposed (UHPLC)Method B: Alternative (Conventional HPLC)
Instrument UHPLC System with DAD/UV DetectorHPLC System with DAD/UV Detector
Column Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µmPhenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program 0-1 min (5% B), 1-8 min (5-95% B), 8-9 min (95% B), 9-9.1 min (95-5% B), 9.1-10 min (5% B)0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-22 min (10% B)
Flow Rate 0.4 mL/min1.0 mL/min
Column Temperature 40°C30°C
Detection Wavelength 282 nm282 nm
Injection Volume 2 µL10 µL
Diluent Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)
Run Time 10 minutes22 minutes

Causality Behind Experimental Choices:

  • Column: The sub-2 µm particle size in Method A allows for higher efficiency and resolution at faster flow rates, significantly reducing run time. Method B uses a standard 5 µm column, which is more robust against system backpressure and common in many QC labs.

  • Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) is used to ensure good peak shape for the amine-containing intermediate by protonating it. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

  • Detection: Based on the UV spectrum of the benzodioxin chromophore, 282 nm was selected as a suitable wavelength for sensitive detection.[15][16]

Experimental Validation Protocols & Comparative Data

Specificity and Forced Degradation

Specificity demonstrates that the analytical method can accurately measure the analyte without interference from other components. A forced degradation study is the cornerstone of this evaluation, indicating the method's stability-indicating properties.[15][17]

Protocol:

  • Prepare Solutions: Prepare solutions of Eliglustat intermediate 3 at a concentration of approximately 0.5 mg/mL.

  • Apply Stress Conditions: Subject the solutions to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105°C for 48 hours.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples using both Method A and Method B.

  • Evaluation: Assess peak purity for the main analyte peak in all chromatograms using a Diode Array Detector (DAD). Ensure that all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).

Forced_Degradation_Logic cluster_0 Stress Conditions cluster_1 Analyte Sample cluster_2 HPLC Analysis & Evaluation Acid Acid (HCl) Analyte Eliglustat Intermediate 3 Base Base (NaOH) Ox Oxidation (H₂O₂) Therm Thermal Photo Photolytic Chrom Generate Chromatogram Analyte->Chrom Eval Evaluate Peak Purity & Resolution Chrom->Eval Result Method is Stability-Indicating Eval->Result

Caption: Logic of a forced degradation study for specificity.

Comparative Results:

Stress ConditionMethod A: Degradation (%)Method A: Resolution (Main Peak vs. Closest Impurity)Method B: Degradation (%)Method B: Resolution (Main Peak vs. Closest Impurity)
Acid (1N HCl) 15.2%3.514.9%2.8
Base (1N NaOH) 8.5%4.18.6%3.2
**Oxidative (3% H₂O₂) **22.1%2.921.8%2.4
Thermal No significant degradationN/ANo significant degradationN/A
Photolytic 5.4%5.05.2%4.1
Linearity and Range

Linearity is established by analyzing a series of standards across a specified range. For a purity method, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration.

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of Eliglustat intermediate 3 reference standard at 1.0 mg/mL.

  • Prepare Calibration Standards: Dilute the stock solution to prepare at least five concentration levels, ranging from the LOQ (e.g., 0.5 µg/mL) to 7.5 µg/mL (150% of a 5 µg/mL impurity specification level).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Comparative Linearity Data:

ParameterMethod A: Proposed (UHPLC)Method B: Alternative (Conventional HPLC)
Range 0.5 - 7.5 µg/mL0.5 - 7.5 µg/mL
Regression Equation y = 45821x + 150y = 88950x + 310
Correlation Coefficient (r²) 0.99980.9995
Y-intercept (% of response at 100%) 0.65%0.70%
Accuracy (Recovery)

Accuracy is determined by spiking a sample matrix with known amounts of the analyte at different concentration levels.

Protocol:

  • Prepare Sample: Prepare a solution of a representative batch of Eliglustat intermediate 3.

  • Spike Samples: Spike the sample solution with the reference standard at three concentration levels (e.g., LOQ, 100%, and 150% of the impurity specification limit). Prepare each level in triplicate.

  • Analysis: Analyze all unspiked and spiked samples.

  • Evaluation: Calculate the percent recovery of the spiked amount. The acceptance criterion is typically 90.0% to 110.0% recovery.

Comparative Accuracy Data:

Spike LevelMethod A: Mean Recovery (%)Method A: %RSDMethod B: Mean Recovery (%)Method B: %RSD
LOQ (0.5 µg/mL) 98.5%2.1%95.8%3.5%
100% (5.0 µg/mL) 101.2%0.8%102.5%1.1%
150% (7.5 µg/mL) 100.8%0.6%101.9%0.9%
Precision

Protocol (Repeatability):

  • Prepare six individual samples of Eliglustat intermediate 3 at a concentration of 100% of the specification limit (e.g., 5.0 µg/mL).

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

  • Calculate the %RSD for this new set of six samples.

  • Perform a statistical analysis (e.g., F-test) to compare the variance between the two data sets.

Comparative Precision Data:

ParameterMethod A: Proposed (UHPLC)Method B: Alternative (Conventional HPLC)
Repeatability (%RSD, n=6) 0.9%1.3%
Intermediate Precision (%RSD, n=6, Day 2/Analyst 2) 1.1%1.5%
Overall Precision (%RSD, n=12) 1.2%1.6%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol (S/N Method):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Comparative LOQ/LOD Data:

ParameterMethod A: Proposed (UHPLC)Method B: Alternative (Conventional HPLC)
LOD (S/N ≈ 3:1) 0.15 µg/mL0.20 µg/mL
LOQ (S/N ≈ 10:1) 0.50 µg/mL0.65 µg/mL
Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (±10%)

    • Column Temperature (±5°C)

    • Mobile Phase pH/Composition (e.g., ±2% organic)

  • Inject a system suitability solution and a sample for each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.

Comparative Robustness Data:

Varied ParameterMethod A: Impact on ResultsMethod B: Impact on Results
Flow Rate (±10%) System suitability met. Results within ±2% of initial.System suitability met. Results within ±3% of initial.
Column Temp (±5°C) System suitability met. Retention time shift <5%.System suitability met. Retention time shift <8%.
% Acetonitrile (±2%) System suitability met. Resolution of critical pair maintained.System suitability met. Resolution of critical pair maintained.

System Suitability Testing (SST)

Before any analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis, as mandated by USP <621>.[12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 2000 (HPLC), N ≥ 5000 (UHPLC)Measures column efficiency.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation for accurate quantitation.
Repeatability (%RSD) ≤ 5.0% for 5 replicate injectionsConfirms injection precision.

Discussion and Method Selection

This guide has successfully validated and compared two HPLC methods for the purity analysis of Eliglustat intermediate 3.

  • Method A (UHPLC) is the superior choice for laboratories with high-throughput needs. Its primary advantages are a drastically reduced run time (10 min vs. 22 min), leading to significant savings in solvent consumption and instrument time, and higher sensitivity (lower LOQ/LOD). The enhanced resolution provides greater confidence in separating closely eluting impurities. The main drawback is the requirement for a specialized UHPLC system capable of handling high backpressures.

  • Method B (Conventional HPLC) is a robust and reliable alternative. Its main advantage is its universal applicability on any standard HPLC system. While it has a longer run time and slightly lower sensitivity and precision compared to the UHPLC method, its performance is well within all required validation acceptance criteria. This method is ideal for QC laboratories that have not yet adopted UHPLC technology or where a more traditional, rugged method is preferred.

The choice between the two methods ultimately depends on the specific context of the laboratory. For process development and high-volume release testing, the efficiency of Method A is highly compelling. For standard quality control or in laboratories with a diverse range of equipment, the reliability and accessibility of Method B make it a perfectly suitable choice.

Conclusion

Both the proposed UHPLC method and the alternative conventional HPLC method have been proven to be specific, linear, accurate, precise, and robust for the purity determination of Eliglustat intermediate 3. They are both stability-indicating and fit for their intended purpose in a regulated pharmaceutical environment. This guide provides the necessary data and protocols for scientists to confidently implement either method, ensuring the quality and integrity of this critical synthetic intermediate.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 27, 2026, from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved March 27, 2026, from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

  • ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved March 27, 2026, from [Link]

  • European Medicines Agency. (1995, June). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]

  • National Center for Biotechnology Information. (n.d.). Eliglustat intermediate 3. PubChem. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation and Characterization of Novel Degradation Products of Eliglustat Tartrate Using 2D-NMR and HRMS: Development and Validation of Stability Indicating RP-UPLC Method for Quantification of Assay and Characterized Impurities. Retrieved March 27, 2026, from [Link]

  • Tazeen, A., et al. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ELIGLUSTAT USING RP-HPLC. Zenodo. [Link]

  • Taylor & Francis Online. (2020, April 3). Isolation and Characterization of Novel Degradation Products of Eliglustat Tartrate Using 2D-NMR and HRMS: Development and Validation of Stability Indicating RP-UPLC Method for Quantification of Assay and Characterized Impurities. [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • JETIR.org. (2024, March). Stability-Indicating Method Development and Validation for Estimation of Eliglustat in Formulation by High Performance Liquid Chromatography. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT, VALIDATION AND CHARACTERIZATION OF DEGRADANTS BY STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ELIGLUSTAT. [Link]

  • NHS. (n.d.). Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Retrieved March 27, 2026, from [Link]

  • Global Research Online. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. [Link]

  • Preprints.org. (2024, May 27). Analytical Profiling of Eliglustat for Gaucher Disease: Method Development and Validation. [Link]

  • International Journal of Novel Research and Development. (2023, April). DEVELOPMENT OF VALIDATED QUANTITATIVE ANALYTICAL METHODS FOR PHARMACEUTICAL FORMULATION OF ELIGLUSTAT. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Eliglustat. PubChem. Retrieved March 27, 2026, from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). Eliglustat (as tartrate). Retrieved March 27, 2026, from [Link]

Sources

Comparative

Eliglustat intermediate 3 vs other Gaucher disease drug intermediates

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the synthetic pathways of Substrate Reduction Therapies (SRT) for Gaucher disease. Gaucher disease type 1 is a lys...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the synthetic pathways of Substrate Reduction Therapies (SRT) for Gaucher disease.

Gaucher disease type 1 is a lysosomal storage disorder driven by a deficiency in the enzyme glucocerebrosidase, which leads to the pathological accumulation of glucosylceramide in macrophages. Substrate Reduction Therapy (SRT) mitigates this by inhibiting Glucosylceramide Synthase (GCS), the enzyme responsible for the first step of glycosphingolipid biosynthesis.

From a drug development perspective, the two leading SRT agents—Eliglustat (a ceramide analogue) and Miglustat (an iminosugar)—present entirely different synthetic challenges. The scalability, purity, and thermodynamic stability of these Active Pharmaceutical Ingredients (APIs) are strictly dictated by their upstream intermediates. This guide objectively compares the chemical profiling, experimental workflows, and causal logic behind the synthesis of Eliglustat Intermediate 3 (CAS 491833-26-2) versus the primary precursors of Miglustat.

Mechanistic Grounding: Target Engagement

To understand the structural requirements of these intermediates, we must first visualize how the final APIs interact with the target enzyme. Eliglustat mimics the ceramide substrate, while Miglustat acts as a glucose analogue.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) (Target Enzyme) Ceramide->GCS Substrate UDPG UDP-Glucose UDPG->GCS Substrate GlcCer Glucosylceramide (Toxic Accumulation) GCS->GlcCer Catalysis Eliglustat Eliglustat (Ceramide Analogue) Eliglustat->GCS Competitive Inhibition Miglustat Miglustat (Iminosugar) Miglustat->GCS Competitive Inhibition

Fig 1: GCS inhibition pathway by Eliglustat and Miglustat in Gaucher disease.

Chemical Profiling: Eliglustat Intermediate 3 vs. Miglustat Precursors

Eliglustat Intermediate 3 Chemically identified as a chiral pyrrolidine derivative ( C23​H28​N2​O5​ )[1], this intermediate is the critical amino alcohol precursor to Eliglustat. The defining challenge in its synthesis is maintaining the strict (1R,2R) stereochemical configuration required for GCS active site binding. The amination step leading to this intermediate relies on an SN​i mechanism. By utilizing a mixed nonpolar solvent system (e.g., Toluene/n-Hexane at -78 °C), chemists can force the reaction through a tight ion-pair transition state rather than a carbocation intermediate, suppressing the SN​1 pathway and preventing racemization (achieving a diastereomeric ratio >20:1)[2].

Miglustat Precursor (Tetra-O-benzyl-1-deoxynojirimycin) Miglustat is synthesized from an iminosugar backbone. Historically, the conversion of its protected precursor to the final API suffered from severe purification bottlenecks. Diastereomers (specifically the 5R-isomer) and inorganic impurities co-elute during standard ion-exchange chromatography, forcing secondary flash chromatography steps that drastically reduce yield[3].

Experimental Workflows & Self-Validating Protocols

To objectively compare these pathways, we must examine the causality behind their deprotection and purification protocols. Both protocols below are designed as self-validating systems, incorporating analytical feedback loops to guarantee integrity.

Protocol A: Hydrogenolysis of Eliglustat Intermediate 3

Objective: Cleave the benzyl protecting groups to yield the primary amino alcohol for subsequent acylation with octanoyl chloride. Causality: Palladium hydroxide on carbon (Pearlman's catalyst) is highly active but susceptible to poisoning by the free amine generated during the reaction. The addition of Trifluoroacetic acid (TFA) protonates the amine, preventing catalyst deactivation and ensuring complete hydrogenolysis without degrading the chiral centers[4].

  • Preparation: Dissolve 5.3 g (13.3 mmol) of Eliglustat Intermediate 3 in 60 mL of HPLC-grade methanol. Add 6 mL of deionized water and 2.05 M TFA (26.6 mmol, 2.0 eq)[4].

  • Catalytic Setup: Under a strict nitrogen atmosphere, carefully add 5.3 g of 20% Palladium hydroxide on carbon ( Pd(OH)2​/C )[4].

  • Hydrogenation: Transfer the mixture to a Parr Pressure Reactor with a glass insert. Purge the headspace with nitrogen (3x), then pressurize with hydrogen gas to 110–120 psi[4].

  • Validation Loop (HPLC/NMR): Sample the reactor at 2-hour intervals. Run reverse-phase HPLC to monitor the disappearance of the protected intermediate. Post-reaction, utilize 1H NMR to confirm the retention of the (1R,2R) configuration by analyzing the distinct single proton shifts at the chiral position[2].

  • Workup: Filter the suspension through a Celite pad to remove the catalyst. Concentrate via rotary evaporation and wash with saturated NaCl to yield the deprotected intermediate as a foamy oil (approx. 99% yield)[4].

Protocol B: DBU-Mediated Crystallization of Miglustat

Objective: Isolate high-purity Miglustat from its debenzylated precursor without relying on yield-destroying column chromatography. Causality: Traditional isolation leaves trace 5R-isomers. By dissolving the crude hydrochloride salt in methanol and introducing 1,8-diazabicycloundec-7-ene (DBU), the system selectively crystallizes the pure Miglustat free base, leaving impurities highly soluble in the supernatant[5].

  • Neutralization: Dissolve 42 g (0.16 mol) of crude Miglustat hydrochloride in 420 mL of methanol. Add 34.1 mL of DBU[5].

  • Thermal Cycling: Warm the reaction mass slightly (approx. 40 °C) and stir continuously for 2 hours to ensure complete neutralization and equilibration[5].

  • Solvent Exchange: Concentrate the mixture by removing methanol under reduced pressure. Add 900 mL of Dichloromethane (DCM) to force the precipitation of the crystalline API[5].

  • Validation Loop (DSC/HPLC): Filter and dry the solid. Validate thermodynamic stability via Differential Scanning Calorimetry (DSC); the target endothermic peak must be exactly 133 °C, with a melting point of 128 °C (indicating the absence of inorganic salts)[3]. Confirm via HPLC that the 5R-isomer is <0.05%[6].

Synthetic Logic & Workflow Visualization

Synthetic_Workflow cluster_Eliglustat Eliglustat Synthesis Pathway cluster_Miglustat Miglustat Synthesis Pathway E_Start Chiral Benzyl Ether E_Int3 Eliglustat Int 3 (CAS 491833-26-2) E_Start->E_Int3 Stereoselective Amination E_Deprot Pd(OH)2 / H2 Hydrogenolysis E_Int3->E_Deprot TFA-Protected Deprotection E_API Eliglustat Tartrate E_Deprot->E_API Acylation & Salt Formation M_Start Tetra-O-benzyl-DNJ M_Deprot Pd/C / H2 Debenzylation M_Start->M_Deprot Deprotection M_Alk Reductive Alkylation M_Deprot->M_Alk Butyraldehyde M_API Crystalline Miglustat M_Alk->M_API DBU-Mediated Crystallization

Fig 2: Comparative synthetic workflows for Eliglustat and Miglustat APIs.

Quantitative Performance Comparison

The following table synthesizes the quantitative experimental data across both drug development pathways, highlighting the efficiency of their respective intermediates.

ParameterEliglustat Intermediate 3 PathwayMiglustat Pathway
Target API Eliglustat Tartrate (Cerdelga)Miglustat (Zavesca)
Key Precursor CAS 491833-26-2 (Pyrrolidine deriv.)Tetra-O-benzyl-1-deoxynojirimycin
Deprotection Yield ~99% (using Pearlman's Catalyst)[4]~71-75% (Overall to crystalline API)[5][6]
Stereochemical Control Mixed nonpolar solvents (dr > 20:1)[2]DBU-mediated selective crystallization[5]
Primary Impurity Risk SN​1 carbocation racemization[2]5R-isomer co-elution (<0.05% post-DBU)[6]
API Melting Point 74–75 °C (Oxalate salt variant)[4]128 °C (High-purity crystalline)[3]

Conclusion

The synthetic viability of Gaucher disease therapeutics hinges entirely on intermediate management. Eliglustat Intermediate 3 requires rigorous early-stage stereocontrol; its success is dictated by manipulating transition states via solvent polarity and protecting the catalyst during hydrogenolysis. Conversely, the Miglustat pathway shifts the chemical burden to late-stage purification, where traditional chromatography fails, necessitating advanced thermodynamic crystallization techniques to achieve clinical-grade purity.

References

  • PubChem - Eliglustat intermediate 3 | C23H28N2O5 | CID 20759227 Source: National Institutes of Health (NIH) URL:[Link]

  • Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether Source: PubMed Central (PMC), NIH URL:[Link]

  • Eliglustat | New Drug Approvals Source: New Drug Approvals URL:[Link]

  • EP3404019B1 - Process for the preparation of high purity miglustat Source: Google Patents URL
  • MIGLUSTAT | New Drug Approvals Source: New Drug Approvals URL:[Link]

  • US20160168092A1 - Process For The Preparation Of High Purity Miglustat Source: Google Patents URL

Sources

Validation

A Senior Scientist's Guide to the Structural Characterization of Eliglustat Intermediate 3: A Comparative Analysis Focused on LC-MS

Introduction In the intricate process of pharmaceutical development, the rigorous characterization of all chemical entities, including intermediates, is a cornerstone of ensuring the safety, efficacy, and quality of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate process of pharmaceutical development, the rigorous characterization of all chemical entities, including intermediates, is a cornerstone of ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). Eliglustat (trade name Cerdelga®) is a potent inhibitor of glucosylceramide synthase used for the long-term treatment of Gaucher disease type 1.[1][2] Its synthesis involves a series of carefully controlled steps, each producing a specific intermediate. This guide focuses on a critical precursor, Eliglustat Intermediate 3 (CAS 491833-26-2), providing an in-depth analysis of its structural characterization with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

The precise structure of an intermediate validates the synthetic route and ensures that no unintended side-reactions have occurred. For regulatory submissions and process control, an unambiguous structural identity is not just a recommendation; it is a necessity. This document provides researchers, scientists, and drug development professionals with a practical comparison of analytical techniques, anchored by a detailed LC-MS protocol, to empower robust and reliable characterization of this and similar pharmaceutical intermediates.

Eliglustat Intermediate 3:

  • IUPAC Name: 1-[(2S,3R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-oxopropyl]pyrrolidine[4]

  • Molecular Formula: C23H28N2O5[4]

  • Molecular Weight: 412.5 g/mol [4]

The Central Role of LC-MS in Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical tool in the pharmaceutical industry, prized for its synergistic combination of physical separation and mass-based detection.[5][6] Its application is particularly vital during drug development for the analysis of synthetic intermediates.[7]

The rationale for selecting LC-MS for the initial characterization of Eliglustat Intermediate 3 is threefold:

  • High Sensitivity: LC-MS can detect and provide structural information on analytes at extremely low concentrations, making it ideal for identifying not only the main intermediate but also any trace-level impurities.[5]

  • High Selectivity: The chromatographic separation (LC) resolves the intermediate from starting materials, by-products, and other impurities, while the mass spectrometer (MS) provides detection based on a unique mass-to-charge ratio (m/z), offering a second dimension of selectivity.[8]

  • Structural Information: Beyond simple detection, MS provides the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) fragments the molecule in a predictable manner, generating a structural "fingerprint" that can be used to confirm its identity.[9]

For a molecule like Eliglustat Intermediate 3, which contains multiple functional groups including secondary and tertiary amines, hydroxyl groups, and an amide linkage, LC-MS coupled with a soft ionization technique like Electrospray Ionization (ESI) is exceptionally well-suited. The amine functionalities are readily protonated, making the molecule ideal for analysis in positive ion mode.

Detailed LC-MS/MS Protocol for Eliglustat Intermediate 3

This protocol outlines a robust method for the structural confirmation of Eliglustat Intermediate 3. The choices of column, mobile phase, and MS parameters are grounded in established practices for small-molecule pharmaceutical analysis.[10][11]

Experimental Protocol: Sample and System Preparation
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Eliglustat Intermediate 3 reference standard or synthesis sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water to create a stock solution of 100 µg/mL.

    • Further dilute the stock solution with the same 50:50 acetonitrile/water mixture to a final working concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Liquid Chromatography (LC) System & Parameters:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar organic molecules like the target intermediate.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acidifies the mobile phase, which promotes the protonation of the analyte for better ESI efficiency and sharpens chromatographic peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System & Parameters:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode. Rationale: The presence of multiple nitrogen atoms (amines) in the structure makes it highly susceptible to protonation, leading to a strong signal in positive ESI.

    • Full Scan (MS1) Range: m/z 100-600. This range will comfortably include the expected protonated molecule.

    • Tandem MS (MS/MS): Product ion scan of the precursor ion m/z 413.5 ± 0.5.

    • Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.

Interpreting the Mass Spectra: A Predictive Analysis

Full Scan Mass Spectrum (MS1)

The primary goal of the full scan analysis is to confirm the molecular weight of the intermediate. Given its molecular weight of 412.5 Da, the expected primary ion in the positive ESI mass spectrum will be the protonated molecule, [M+H]⁺, at m/z 413.5 . The presence of a strong signal at this m/z provides the first piece of evidence for the successful synthesis of the target compound.

Tandem Mass Spectrum (MS/MS) and Fragmentation

The MS/MS spectrum provides the structural fingerprint. By isolating the [M+H]⁺ ion (m/z 413.5) and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation patterns. Based on established fragmentation chemistry, a plausible fragmentation pathway can be proposed.[12][13] Key cleavages are expected at the most labile bonds, such as those adjacent to heteroatoms (oxygen and nitrogen).

G cluster_main Proposed Fragmentation of Eliglustat Intermediate 3 cluster_frags parent [M+H]⁺ m/z 413.5 frag1 Loss of Pyrrolidine + C=O (C5H9NO) m/z 316.2 parent->frag1 -101.1 Da frag2 Loss of Phenyl-ethanolamine (C8H11NO2) m/z 262.2 parent->frag2 -153.1 Da frag3 Pyrrolidinyl-acetyl ion m/z 112.1 parent->frag3 Cleavage frag4 Dihydrobenzodioxine ion m/z 151.1 frag1->frag4 Cleavage

Caption: Predicted MS/MS fragmentation pathway for protonated Eliglustat Intermediate 3.

Comparative Guide: LC-MS vs. Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive structural characterization often relies on orthogonal techniques that provide complementary information. The choice of technique depends on the specific question being asked, from confirming functional groups to determining absolute stereochemistry.

Technique Principle Information Provided Sample Requirements Strengths Limitations
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio analysis and fragmentation.[5]Molecular weight, structural fragments, purity profile, quantification.Low (ng to µg), requires solubility.High sensitivity and selectivity, fast analysis time, suitable for complex mixtures.[6]Does not provide definitive atom connectivity or stereochemistry; isomerization can be challenging to resolve.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[14]Unambiguous atom connectivity (¹H, ¹³C), 3D conformation (NOESY), definitive structural proof.High (mg), high purity, requires solubility in deuterated solvents.The "gold standard" for absolute structural elucidation in solution.Low sensitivity, longer analysis time, complex spectra for large molecules, not ideal for mixture analysis.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.[15]Presence of specific functional groups (e.g., -OH, C=O, N-H, C-O).Low (µg to mg), solid or liquid samples.Fast, non-destructive, provides a quick fingerprint of functional groups present.Provides limited information on the overall molecular skeleton and no stereochemical data.[16]
X-ray Crystallography Diffraction of X-rays by a single crystal of the material.[17]Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[18][19]A high-quality single crystal (often difficult and time-consuming to grow).[20]Provides the most definitive and unambiguous structural information possible.[21]Crystal growth is a major bottleneck; not applicable to non-crystalline materials.

Integrated Analytical Workflow for Structural Confirmation

In practice, these techniques are not used in isolation but as part of a synergistic workflow to build a complete and irrefutable picture of the intermediate's structure.

G cluster_workflow Integrated Characterization Workflow cluster_results start Synthesized Intermediate 3 Sample lcms LC-MS Analysis start->lcms lcms_res Confirm MW Assess Purity Propose Structure lcms->lcms_res ftir FTIR Analysis lcms->ftir ftir_res Confirm Functional Groups (-OH, C=O, N-H) ftir->ftir_res nmr NMR (¹H, ¹³C, 2D) ftir->nmr nmr_res Definitive Structure & Connectivity nmr->nmr_res end Structurally Confirmed Intermediate 3 nmr->end

Caption: A synergistic workflow for the comprehensive structural characterization of a pharmaceutical intermediate.

Conclusion

The structural characterization of Eliglustat Intermediate 3 is a critical step in the manufacturing of a vital therapeutic agent. While techniques like NMR and X-ray Crystallography offer unparalleled detail for absolute structural proof, Liquid Chromatography-Mass Spectrometry provides an indispensable front-line analysis . Its exceptional balance of speed, sensitivity, and structural insight makes it the workhorse for confirming molecular weight, assessing purity, and proposing a structural identity with a high degree of confidence. By integrating LC-MS data with complementary techniques within a logical workflow, drug development professionals can ensure the integrity of their synthetic processes and the quality of the final API, ultimately safeguarding patient health.

References

  • Lohiya, R., et al. (2024). Analytical Profiling of Eliglustat for Gaucher Disease: Method Development and Validation. International Journal of Pharmaceutical Sciences, 2(5), 1492-1510. Retrieved from [Link]

  • Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Ciavarella, A. B., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). DEVELOPMENT OF VALIDATED QUANTITATIVE ANALYTICAL METHODS FOR PHARMACEUTICAL FORMULATION OF ELIGLUSTAT. IJNRD, 8(4). Retrieved from [Link]

  • IMSERC, Northwestern University. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20759227, Eliglustat intermediate 3. Retrieved from [Link]

  • Tazeen, A., et al. (2017). Analytical Method Development And Validation For The Estimation of Eliglustat Using RP-HPLC Method In Bulk And Pharmaceutical Dosage Form. Zenodo. Retrieved from [Link]

  • Al-Salman, A. S., & Kadhim, M. J. (2019). A Bioanalytical Method for Eliglustat Quantification in Rat Plasma. Journal of Chromatographic Science, 57(8), 735–741. Retrieved from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology. Retrieved from [Link]

  • Lee, S., et al. (2022). Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Molecules, 27(21), 7247. Retrieved from [Link]

  • Sharma, A., & Singh, S. (2017). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Pharmatutor. Retrieved from [Link]

  • Chemsrc. (n.d.). Eliglustat intermediate 3. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2019). Analytical Techniques In Pharmaceutical Analysis: A Review. IJRAR, 6(2). Retrieved from [Link]

  • Singh, S., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 4(5), 362-369. Retrieved from [Link]

  • RSIS International. (2024). Emerging Hyphenated Techniques in Pharmaceutical Analysis: A Systematic Review. RSIS International. Retrieved from [Link]

  • Van de Merbel, N. C. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018193090A2 - Process for preparation of eliglustat hemitartrate and intermediates thereof.
  • Van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(3), 715-749. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23652731, Eliglustat. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 9, S1409-S1421. Retrieved from [Link]

  • Chen, Y., et al. (2020). Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study. Journal of Pharmaceutical and Biomedical Analysis, 177, 112858. Retrieved from [Link]

  • University of Eastern Finland. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Sharma, R., et al. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4), 795-802. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). NDA 205494 Eliglustat Tartrate (Cerdelga) Clinical Pharmacology Review. Retrieved from [Link]

  • Lawsare, A., et al. (2024). Analytical Profiling of Eliglustat for Gaucher Disease: Method Development and Validation. International Journal of Pharmaceutical Sciences, 2(5), 1492-1510. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Office Director Memo for NDA 205494. Retrieved from [Link]

  • Ye, F., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(11), 779. Retrieved from [Link]

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Comparative

Resolving Stereocomplexity: A Comparative Guide to Chiral Chromatography Validation for Eliglustat Intermediate 3

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving multiple stereocenters in structurally complex pharmaceutical precursors. Eliglustat, a first-line oral therapy for Gaucher...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving multiple stereocenters in structurally complex pharmaceutical precursors. Eliglustat, a first-line oral therapy for Gaucher disease type 1, functions as a potent glucosylceramide synthase inhibitor. The molecule possesses two chiral centers, necessitating rigorous stereochemical control during its synthesis.

The enantiomeric purity of its penultimate precursor—Intermediate 3 (a syn-1,2-amino alcohol derivative)—is absolutely critical. Any chiral inversion or enantiomeric leakage at this stage propagates directly to the final active pharmaceutical ingredient (API), compromising both efficacy and safety[1]. This guide provides an objective comparison of chiral stationary phases (CSPs) and outlines a self-validating protocol for the robust quantification of Intermediate 3 stereoisomers.

Mechanistic Context: The Causality of Chiral Recognition

Chiral separation is not a trial-and-error exercise; it is a predictable physical chemistry problem governed by the three-point interaction rule. Eliglustat Intermediate 3 features a bulky 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, a secondary hydroxyl group, and a basic pyrrolidine ring[1].

When selecting a CSP, we must evaluate the structural topology of the polysaccharide backbone. Amylose-based CSPs form a helical cavity that optimally accommodates the bulky benzodioxin moiety of Intermediate 3 through steric inclusion. Furthermore, the carbamate linkages on the CSP provide critical hydrogen-bonding sites for the analyte's hydroxyl group. In contrast, the linear conformation of cellulose-based CSPs fails to provide sufficient steric hindrance for chiral discrimination, leading to poor resolution and co-elution.

Mechanism A Eliglustat Intermediate 3 (Analyte) C Hydrogen Bonding (Carbamate - Hydroxyl) A->C D π-π Interactions (Phenyl - Benzodioxin) A->D E Steric Inclusion (Helical Cavity) A->E B Amylose Tris(3-chloro-4-methylphenylcarbamate) (Chiral Stationary Phase) C->B D->B E->B

Chiral recognition mechanisms between Intermediate 3 and Amylose CSP.

Comparative Analysis: Stationary Phase Performance

To objectively determine the optimal column chemistry, we evaluate three industry-standard immobilized polysaccharide columns in Normal Phase (NP) mode. The data below demonstrates why an amylose-based chemistry with specific phenylcarbamate derivatization (e.g., CHIRALPAK IF-3) outperforms cellulose alternatives for this specific intermediate[2].

Stationary Phase ChemistryColumn TypeResolution (Rs)Asymmetry Factor (As)Theoretical Plates (N)Performance Verdict
Amylose tris(3-chloro-4-methylphenylcarbamate)CHIRALPAK IF-3> 3.51.05> 8,500Optimal: Baseline separation of all 4 isomers.
Cellulose tris(3,5-dichlorophenylcarbamate)CHIRALPAK IC< 1.51.85< 3,000Sub-optimal: Co-elution of RS and SR diastereomers.
Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALPAK IB< 1.02.10< 2,500Poor: Severe peak tailing and lack of chiral recognition.

The Causality of Superiority: The superior performance of the IF-3 chemistry is attributed to the electron-withdrawing chloro group and electron-donating methyl group on the phenyl ring. These functional groups modulate the electron density of the carbamate NH and C=O, significantly strengthening hydrogen-bonding interactions with the analyte[2].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates built-in System Suitability Testing (SST) to ensure that any degradation in column performance or mobile phase preparation automatically halts the sequence, preventing the reporting of false purity data.

Step-by-Step Methodology

1. Mobile Phase Preparation (Causality of Additives): Prepare an isocratic mixture of n-Hexane / Ethanol / Methanol / Diethylamine (DEA) in a 90:05:05:0.1 (v/v/v/v) ratio[2]. The "Why": Intermediate 3 contains a basic pyrrolidine nitrogen. In normal-phase chromatography, basic amines interact strongly with residual free silanols on the silica support, causing severe peak tailing. The addition of 0.1% DEA acts as a competitive silanol blocker, ensuring sharp, symmetrical peaks and accurate integration.

2. Sample Preparation: Dissolve the Intermediate 3 sample in the mobile phase to achieve a working concentration of 3.0 mg/mL[2]. Filter through a 0.22 μm nylon membrane filter to remove particulates that could foul the immobilized CSP frit.

3. Chromatographic Conditions:

  • Column: CHIRALPAK IF-3 (4.6 mm × 250 mm, 3 μm)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics, sharpening peaks).

  • Detection: UV at 280 nm.

  • Injection Volume: 10 μL.

4. Self-Validating Sequence Execution:

  • Inject a Blank (Mobile Phase) to confirm no carryover.

  • Inject the Resolution Standard (containing SS, RR, RS, and SR isomers) in triplicate.

  • Validation Gate: The system must calculate a Resolution (Rs) > 2.0 between the critical pair (usually the (1R,2R) active enantiomer and its closest eluting diastereomer). If Rs < 2.0, the sequence automatically aborts.

  • Inject Unknown Samples , bracketing every 10 samples with a Resolution Standard to verify continuous system suitability.

Workflow N1 Phase 1: Mobile Phase Prep (Hexane/EtOH/MeOH + 0.1% DEA) N2 Phase 2: System Equilibration (CHIRALPAK IF-3 @ 40°C) N1->N2 N3 Phase 3: System Suitability Test (Inject Resolution Standard) N2->N3 Decision Is Resolution (Rs) > 2.0? N3->Decision Pass Phase 4: Sample Analysis (Bracketed by Standards) Decision->Pass YES Fail Abort Sequence (Investigate Column/Mobile Phase) Decision->Fail NO

Self-validating workflow for chiral chromatography sequence execution.

Validation Parameters (ICH Q2(R1) Compliance)

To establish trustworthiness, the method must be validated against ICH Q2(R1) guidelines:

  • Sensitivity (LOD/LOQ): Utilizing the Signal-to-Noise (S/N) approach, the Limit of Detection (LOD) for the undesired enantiomers should be established at an S/N of 3:1 (typically ~0.003 μg/mL), and the Limit of Quantification (LOQ) at an S/N of 10:1 (~0.01 μg/mL)[2].

  • Linearity & Accuracy: Spike the API with known concentrations of the undesired enantiomers (from LOQ to 150% of the specification limit). The recovery must fall strictly within the 90–110% range with an R² > 0.999[2].

Conclusion

Validating the chiral purity of Eliglustat Intermediate 3 is a non-negotiable quality gate in its synthetic route. By leveraging the specific steric and electronic environment of an immobilized amylose tris(3-chloro-4-methylphenylcarbamate) stationary phase, and employing a self-validating analytical protocol with competitive silanol masking, laboratories can guarantee the stereochemical integrity of this critical Gaucher disease therapeutic.

References
  • Title: Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Validation

benchmarking cost-efficiency of Eliglustat intermediate 3 synthesis pathways

Title: Benchmarking Cost-Efficiency in Eliglustat Synthesis: A Comparative Guide to Intermediate 3 Pathways and Modern Alternatives Executive Summary Eliglustat (Cerdelga®) is a first-line, highly potent glucosylceramide...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Cost-Efficiency in Eliglustat Synthesis: A Comparative Guide to Intermediate 3 Pathways and Modern Alternatives

Executive Summary

Eliglustat (Cerdelga®) is a first-line, highly potent glucosylceramide synthase inhibitor utilized in the long-term treatment of Gaucher disease type 1[1]. From a process chemistry perspective, the primary driver of its high Cost of Goods Sold (COGS) is the installation of its complex syn-1,2-amino alcohol core. Historically, this structural bottleneck was resolved via Eliglustat Intermediate 3 (CAS 491833-26-2) [2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the classical chiral pool pathway against modern catalytic and photocatalytic alternatives. By analyzing the causality behind experimental choices, this guide provides drug development professionals with a data-driven framework for route selection, focusing on atom economy, scalability, and overall cost-efficiency.

The Mechanistic Bottleneck: Why Intermediate 3 Dictates Cost

Eliglustat Intermediate 3—chemically defined as (2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-(1-pyrrolidinyl)-1-propanone—traditionally relies on a stoichiometric chiral auxiliary (such as L-phenylglycinol) to induce stereochemistry during synthesis[2].

The Causality of Cost: The reliance on a chiral auxiliary inherently forces a low atom economy. For every mole of target active pharmaceutical ingredient (API) produced, an equimolar amount of the expensive auxiliary must be attached, cleaved, and either discarded as waste or subjected to energy-intensive recovery processes. Furthermore, achieving high diastereomeric excess (de) in these classical aldol or amination reactions frequently requires strict cryogenic conditions, drastically inflating energy costs at an industrial scale.

Pathway Benchmarking: Classical vs. Catalytic vs. Photocatalytic

Pathway A: Classical Chiral Auxiliary (The Intermediate 3 Route)
  • Mechanism: Relies on substrate-controlled induction using CAS 491833-26-2[2].

  • Cost-Efficiency Profile: Low. While the regulatory profile is well-documented, the stoichiometric waste generation results in a poor E-factor (kg waste / kg product). The high raw material costs make it the least cost-efficient route for modern scale-up.

Pathway B: Diastereoselective Amination via Chlorosulfonyl Isocyanate (CSI)
  • Mechanism: Utilizes Sharpless asymmetric dihydroxylation followed by CSI amination of chiral para-methoxycinnamyl benzyl ethers[3].

  • Mechanistic Causality: The high diastereoselectivity (>20:1) achieved in nonpolar solvent mixtures (toluene/n-hexane at -78 °C) is driven by the competition between the SNi pathway (which retains stereochemistry via a four-membered transition state) and the SN1 pathway (which goes through a carbocation intermediate). The nonpolar environment favors a tight ion pair intermediate, effectively suppressing SN1 racemization[3].

  • Cost-Efficiency Profile: Moderate. This route successfully eliminates the chiral auxiliary but still requires extreme cryogenic cooling (-78 °C) and the use of expensive transition metals (Osmium) for the initial dihydroxylation step.

Pathway C: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (DyKAT)
  • Mechanism: Employs a Ruthenium(II) catalyst to perform a Dynamic Kinetic Asymmetric Transformation (DyKAT) on an α-amino-β-keto ester[4].

  • Mechanistic Causality: By continuously racemizing the labile α-stereocenter while stereoselectively reducing the ketone, the catalytic system effectively funnels a racemic mixture into a single enantiomer, locking the adjacent carbon atoms in a syn fashion.

  • Cost-Efficiency Profile: High. This route boasts exceptional atom economy, avoids cryogenic conditions, and delivers >98% ee and >95% dr. It is currently the industrial benchmark for scalable, cost-efficient synthesis[4].

Pathway D: Emerging Photocatalytic C-N Bond Formation
  • Mechanism: Utilizes visible-light photocatalysis to drive C-N bond formation under ambient conditions.

  • Cost-Efficiency Profile: Ultra-High (Projected). By replacing thermal energy with light and utilizing mild reaction conditions, this method promises to drastically reduce the number of synthetic steps and energy consumption, perfectly aligning with green chemistry principles.

Quantitative Cost-Efficiency Data

Synthesis PathwayKey Intermediate / TechnologyAtom EconomyScalabilityEst. Relative CostMajor Bottleneck
Pathway A (Classical) CAS 491833-26-2 (Chiral Auxiliary)LowHigh Stoichiometric waste, cryogenic temps
Pathway B (CSI) para-Methoxycinnamyl Benzyl EtherModerateModerate $-78 °C required for high dr, Osmium use
Pathway C (Ru-ATH) α-Amino-β-keto Ester (DyKAT)HighVery High Precious metal catalyst upfront cost
Pathway D (Photo) Photocatalytic C-N Bond FormationVery HighEmerging$ (Projected)Currently in scale-up / R&D phase

Visualizing Synthetic Logic

PathwayLogic Start 1,4-Benzodioxan-6-carbaldehyde (Starting Material) PathA Pathway A: Chiral Auxiliary (Classical Route) Start->PathA PathB Pathway B: Ru(II) ATH / DyKAT (Catalytic Route) Start->PathB PathC Pathway C: Photocatalysis (Green Tech Route) Start->PathC Int3A Eliglustat Intermediate 3 (CAS 491833-26-2) PathA->Int3A Int3B Syn-1,2-Amino Alcohol (Direct Catalytic Core) PathB->Int3B Int3C Photocatalytic Intermediate PathC->Int3C Eliglustat Eliglustat (Cerdelga) Final API Int3A->Eliglustat Int3B->Eliglustat Int3C->Eliglustat

Synthetic logic tree comparing classical Intermediate 3 generation versus modern catalytic pathways.

Self-Validating Experimental Protocol: Ru(II) ATH DyKAT Workflow

Because Pathway C represents the current industrial benchmark for cost-efficiency, we detail its protocol here. This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) that dictate go/no-go decisions to ensure scientific integrity and reproducible yields.

Step 1: Substrate Preparation & Degassing

  • Action: Charge a clean, dry reactor with racemic α-amino-β-keto ester (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Sparge with N2 for 30 minutes.

  • Causality: Anhydrous, oxygen-free conditions are critical to prevent the irreversible oxidation/poisoning of the Ruthenium catalyst and to avoid unwanted hydrolysis of the ester moiety.

Step 2: Catalyst Activation & Hydrogen Source Introduction

  • Action: Add the Ru(II) complex (e.g., RuCl) at a highly efficient 0.5 mol% loading. Slowly introduce a pre-mixed HCOOH/Et3N (5:2 azeotrope, 5.0 eq) solution.

  • Causality: The formic acid/triethylamine azeotrope acts as a mild, scalable hydride source. This eliminates the need for high-pressure H2 gas infrastructure, significantly reducing capital expenditure (CapEx) and operational hazards.

Step 3: Dynamic Kinetic Asymmetric Transformation (DyKAT)

  • Action: Heat the reaction mixture to 40 °C and stir for 24 hours.

  • Causality: Elevated temperature is required to ensure that the rate of base-catalyzed racemization of the α-stereocenter outpaces the rate of Ru-catalyzed ketone reduction. This kinetic differential is what funnels the racemic mixture exclusively into the desired syn enantiomer.

Step 4: In-Process Control (IPC) - The Self-Validation Step

  • Action: Withdraw a 0.1 mL aliquot, dilute in 1 mL MeOH, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Acceptance Criteria: Conversion > 99%, Enantiomeric Excess (ee) > 98%, Diastereomeric Ratio (dr) > 95:5.

  • Decision Logic: If criteria are met, proceed to Step 5. If conversion is < 99%, extend the reaction time by 4 hours and re-sample. Do not proceed until the self-validating criteria are achieved.

Step 5: Quench and Isolation

  • Action: Cool to 0 °C and quench slowly with saturated aqueous NaHCO3 to neutralize residual formic acid. Extract with DCM, dry over Na2SO4, and crystallize from EtOAc/Hexane to upgrade the optical purity to >99.5% ee.

Visualizing the Catalytic Cycle

RuATH Step1 α-Amino-β-keto Ester (Racemic Mixture) Step2 Ru(II) Catalyst + HCOOH/Et3N Step1->Step2 Step3 DyKAT Process (Kinetic Resolution) Step2->Step3 Step4 Syn-1,2-Amino Alcohol (>98% ee, >95% dr) Step3->Step4

Workflow of the Ru(II)-catalyzed Dynamic Kinetic Asymmetric Transformation (DyKAT) process.

References

  • Title: CAS 491833-26-2: Eliglustat intermediate 3 | Source: cymitquimica.com | URL: 2

  • Title: US9988364B1 - Process for synthesis of Eliglustat and intermediate compounds thereof | Source: google.com | URL: 1

  • Title: Eliglustat Synthetic Routes | Source: medkoo.com | URL: 4

  • Title: Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether | Source: nih.gov | URL: 3

  • Title: Novel synthetic process and formulation development of ELIGLUSTAT tartrate | Source: indiascienceandtechnology.gov.in | URL:

Sources

Comparative

Mass Spectrometry Validation of Eliglustat Intermediate 3: A Platform Comparison Guide

Eliglustat is a highly specific, orally active glucosylceramide synthase inhibitor critical in the treatment of Gaucher disease type 1[1]. The synthesis of eliglustat is a complex, multi-step process that requires rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Eliglustat is a highly specific, orally active glucosylceramide synthase inhibitor critical in the treatment of Gaucher disease type 1[1]. The synthesis of eliglustat is a complex, multi-step process that requires rigorous analytical oversight to prevent the propagation of structural impurities[2]. Among the critical nodes in this synthetic pathway is Eliglustat Intermediate 3 (CAS 491833-26-2)[3].

As a Senior Application Scientist, I frequently observe that the analytical validation of pharmaceutical intermediates is treated as a mere checkbox. However, confirming the exact molecular weight and structural fidelity of Intermediate 3—a compound containing a 2,3-dihydro-1,4-benzodioxin moiety, a pyrrolidine ring, and a secondary amine—requires a deliberate, mechanistically sound approach to mass spectrometry (MS)[3][4].

This guide objectively compares leading MS platforms for the molecular weight validation of Eliglustat Intermediate 3 and provides a self-validating experimental protocol designed to ensure absolute analytical confidence.

The Target Molecule: Chemical & Ionization Causality

Before selecting an MS platform, we must analyze the physicochemical properties of the target to understand its ionization behavior.

  • Chemical Formula: C₂₃H₂₈N₂O₅[3]

  • Monoisotopic Exact Mass: 412.1998 Da

  • Target Ion [M+H]⁺: 413.2071 Da

Ionization Causality: Intermediate 3 possesses two highly basic nitrogen centers (the pyrrolidine ring and the secondary amine)[3][4]. In an acidic environment (e.g., 0.1% Formic Acid), these sites are readily protonated. Therefore, Positive Electrospray Ionization (ESI+) is the mechanistically superior choice, driving near-quantitative conversion of the analyte into the [M+H]⁺ ion while minimizing complex adduct formation (such as [M+Na]⁺).

Platform Comparison: Selecting the Optimal MS Modality

When validating a ~412 Da intermediate, not all mass spectrometers yield actionable data. The table below quantitatively compares three common MS alternatives based on their performance metrics for this specific application.

Performance MetricLC-ESI-Q-TOF (High-Resolution)LC-ESI-QqQ (Triple Quadrupole)MALDI-TOF
Mass Accuracy < 2 ppm (Gold Standard)~100 - 500 ppm~10 - 50 ppm
Resolution (FWHM) > 30,000 ~1,000 (Unit Resolution)~15,000
Matrix Interference None (Chromatographic separation)NoneSevere (Matrix ions dominate <500 m/z)
Isotopic Fidelity Excellent (Confirms C₂₃H₂₈N₂O₅)PoorModerate
Primary Utility Exact MW Validation & Structure High-throughput QuantitationLarge biomolecules / Polymers
Why LC-ESI-Q-TOF is the Definitive Choice

While a Triple Quadrupole (QqQ) is excellent for tracking the clearance of Intermediate 3 during downstream synthesis, its unit resolution cannot differentiate between isobaric impurities (molecules with the same nominal mass but different elemental compositions). Conversely, MALDI-TOF requires organic matrices (like CHCA) that produce dense background cluster ions in the 100–500 m/z range, severely masking the 413.2 m/z signal of our target.

High-Resolution Mass Spectrometry (HRMS), specifically LC-ESI-Q-TOF (or Orbitrap), provides sub-3 ppm mass accuracy. This allows us to unequivocally confirm the elemental composition of C₂₃H₂₈N₂O₅, making it the only acceptable platform for definitive structural validation[2][4].

Workflow & Decision Architecture

The following diagram illustrates the logical progression and platform selection matrix for validating Eliglustat Intermediate 3.

MS_Comparison cluster_0 Ionization Strategy cluster_1 Mass Analyzer Selection Start Eliglustat Intermediate 3 MW: 412.1998 Da ESI Electrospray Ionization (ESI+) Optimal for basic amines Start->ESI Preferred MALDI MALDI High matrix noise <500 Da Start->MALDI Avoid QTOF Q-TOF / Orbitrap (HRMS) Exact Mass & Isotopic Fidelity ESI->QTOF Validation QQQ Triple Quadrupole (QqQ) Nominal Mass / Quantitation ESI->QQQ Tracking Validation Target Confirmed: m/z 413.2071 [M+H]+ QTOF->Validation

Figure 1: Decision matrix and workflow for MS platform selection in validating Eliglustat Intermediate 3.

Self-Validating Experimental Protocol (LC-ESI-Q-TOF)

To ensure scientific integrity, an analytical protocol cannot merely assume the instrument is correct; it must continuously prove it. The following methodology incorporates built-in System Suitability Tests (SST) and orthogonal validation steps.

Phase 1: Sample Preparation & Causality
  • Diluent Selection: Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).

    • Causality: The organic modifier ensures the complete dissolution of the relatively hydrophobic benzodioxin and phenyl moieties, while the FA forces the basic nitrogens into their protonated state prior to entering the ESI source.

  • Concentration: Dilute the synthesized Intermediate 3 to a final concentration of 1 µg/mL.

    • Causality: HRMS detectors (like TOF) can suffer from detector saturation and mass shift at high concentrations. 1 µg/mL ensures the signal remains within the linear dynamic range.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) H₂O + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: Bypassing the LC and using direct infusion risks severe ion suppression from residual synthesis salts (e.g., palladium catalysts or trifluoroacetic acid used in earlier steps)[2]. The gradient separates the target from highly polar salts that elute in the void volume.

Phase 3: The Self-Validating MS Sequence

A trustworthy sequence must bracket the unknown sample with known standards.

  • Step 1: System Suitability Test (SST). Inject a known reference standard (e.g., Leucine Enkephalin, exact mass [M+H]⁺ 556.2771).

    • Validation Check: The mass error must be < 2 ppm. If it fails, the TOF flight tube requires recalibration.

  • Step 2: Solvent Blank. Inject the 50:50 ACN:H₂O diluent.

    • Validation Check: Ensure no peak exists at m/z 413.2071 to rule out column carryover.

  • Step 3: Sample Injection. Acquire data in ESI+ mode (m/z 100–1000).

  • Step 4: Post-Sequence SST. Re-inject Leucine Enkephalin to prove the mass axis did not drift during the run.

Phase 4: Data Interpretation & Orthogonal Confirmation

Do not rely on the exact mass alone. To achieve absolute certainty, apply Isotopic Pattern Matching . Because Intermediate 3 contains 23 carbon atoms, there is a statistical probability that one or more carbons will be the ¹³C isotope.

  • Primary Peak (M0): m/z 413.2071 (100% relative abundance)

  • M+1 Peak (¹³C₁): m/z 414.2104 (Expected abundance: ~25.5% relative to M0)

If the instrument detects m/z 413.2071 but the M+1 peak is missing or at 50% abundance, the peak is an isobaric interference, not Eliglustat Intermediate 3.

Conclusion

Validating the molecular weight of Eliglustat Intermediate 3 (CAS 491833-26-2) is a critical quality gate in the manufacturing of this essential Gaucher disease therapeutic[1][3]. By rejecting platforms prone to matrix interference (MALDI) or low resolution (QqQ) in favor of LC-ESI-Q-TOF, and by implementing a self-validating protocol grounded in chemical causality, researchers can guarantee the structural fidelity of their synthetic pipeline.

References

  • Pandya, V. H., Kalariya, R. N., & Bhosale, R. S. "A Synthetic Review of Eliglustat, a Drug for Gaucher's Disease". Organic Process Research & Development (ACS Publications), 2023. Available at:[Link]

  • "Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether". PMC (National Institutes of Health). Available at:[Link]

  • "Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy". Blood (ASH Publications), 2017. Available at:[Link]

Sources

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